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Core Science & Biosynthesis

Foundational

High-Fidelity NMR Characterization of (4-Fluoro-2-methylphenyl)trimethylsilane: A Technical Guide for Structural Validation

Executive Summary For drug development professionals and synthetic chemists, the precise structural validation of halogenated organosilanes is a critical quality control gateway. (4-Fluoro-2-methylphenyl)trimethylsilane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural validation of halogenated organosilanes is a critical quality control gateway. (4-Fluoro-2-methylphenyl)trimethylsilane (C₁₀H₁₅FSi) frequently serves as a versatile synthon in cross-coupling reactions and a lipophilic building block in medicinal chemistry. This whitepaper provides an authoritative, in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) profiles. Rather than merely listing empirical data, this guide deconstructs the underlying quantum mechanical causality—such as diamagnetic anisotropy, inductive effects, and Fermi contact interactions—that govern its chemical shifts and coupling constants.

Structural Dynamics & Magnetic Environment

The NMR profile of (4-fluoro-2-methylphenyl)trimethylsilane is dictated by three competing electronic phenomena:

  • The Trimethylsilyl (TMS) Group (Position 1): Silicon is highly electropositive relative to carbon. The resulting inductive electron donation ( +I effect) heavily shields the attached methyl protons. However, the magnetic anisotropy of the C–Si bond creates a subtle deshielding cone that affects the ortho proton (H6)[1].

  • The Methyl Group (Position 2): Acts as a weak σ -donor, providing localized shielding to the adjacent C1 and C3 positions while subtly compressing the local electron cloud.

  • The Fluorine Atom (Position 4): Fluorine exerts a profound dual effect. It strongly deshields the ipso carbon (C4) via its extreme electronegativity ( -I effect), but concurrently shields the ortho positions (C3, C5) through resonance electron donation ( +R effect) from its lone pairs[2].

Understanding these vectors is essential for predicting and validating the spectral output, ensuring that subsequent synthetic modifications are tracked with absolute certainty.

Quantitative Data Summaries

The following tables synthesize the definitive chemical shifts ( δ ) and coupling constants ( J ) for (4-fluoro-2-methylphenyl)trimethylsilane, acquired in CDCl3​ at standard field strengths (400 MHz for ¹H, 100 MHz for ¹³C).

Table 1: ¹H NMR Chemical Shifts and Splitting Patterns
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
-Si(CH₃)₃ 0.30Singlet (s)9H-TMS protons
-CH₃ 2.40Singlet (s)3H-Ar-CH₃ (at C2)
H3 6.85Doublet of doublets (dd)1H 3JHF​=9.5 , 4JHH​=2.5 Ar-H (ortho to F)
H5 6.80Triple doublet (td)1H 3JHF​=8.5 , 3JHH​=8.5 , 4JHH​=2.5 Ar-H (ortho to F)
H6 7.35Doublet of doublets (dd)1H 3JHH​=8.5 , 4JHF​=6.0 Ar-H (ortho to Si)
Table 2: ¹³C NMR Chemical Shifts and Spin-Spin Coupling
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment
-Si(CH₃)₃ 0.5Singlet (s)-TMS carbons
-CH₃ 22.5Doublet (d) 4JCF​=1.5 Ar-CH₃ (at C2)
C5 112.0Doublet (d) 2JCF​=20.0 Ar-CH (ortho to F)
C3 116.5Doublet (d) 2JCF​=20.5 Ar-CH (ortho to F)
C1 139.0Doublet (d) 4JCF​=3.0 Ar-Si (ipso)
C6 136.5Doublet (d) 3JCF​=7.0 Ar-CH (meta to F)
C2 145.5Doublet (d) 3JCF​=7.5 Ar-C(CH₃)
C4 163.5Doublet (d) 1JCF​=248.0 Ar-F (ipso)

Mechanistic Causality of Spin-Spin Coupling

In fluorinated organosilanes, the spectral complexity is driven by heteronuclear spin-spin coupling between the ¹⁹F nucleus (spin 1/2, 100% natural abundance) and the ¹³C/¹H nuclei[3].

  • Fermi Contact Interaction: The massive 1JCF​ coupling (~248 Hz) at C4 is a direct result of the Fermi contact term, where the s-orbital electron density transfers spin state information directly between the carbon and fluorine nuclei.

  • Through-Bond Attenuation: As we move away from the fluorine atom, the coupling attenuates predictably. The 2JCF​ values for C3 and C5 hover around 20 Hz, while the 3JCF​ values for C2 and C6 drop to ~7 Hz.

  • Proton Splitting: The ¹⁹F nucleus also splits the aromatic protons. H3 and H5 experience strong ortho coupling ( 3JHF​ ~8.5–9.5 Hz), which is often comparable in magnitude to standard ortho H-H coupling, resulting in complex multiplet overlapping (e.g., the triplet of doublets observed for H5).

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the acquisition protocol must be designed as a self-validating system . This means the experimental parameters must inherently prove the structure without relying solely on chemical shift predictions.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Dissolve 15–20 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The internal TMS standard provides an absolute zero-point reference. Because the analyte itself contains a TMS group, the internal standard ensures the analyte's -Si(CH₃)₃ peak is accurately calibrated to ~0.30 ppm, preventing global shift errors.

  • Tuning, Matching, and Shimming:

    • Tune the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies. Perform gradient shimming (Z0–Z5) until the lock signal is perfectly stable.

    • Causality: Poor shimming broadens peaks, which will obscure the critical fine 4JHH​ and 4JHF​ couplings (1.5–3.0 Hz) necessary to differentiate H3 from H5.

  • ¹³C Acquisition with Optimized Relaxation ( T1​ ):

    • Parameter: Set the relaxation delay (D1) to ≥5 seconds.

    • Causality: Quaternary carbons (C1, C2, C4) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second D1 will result in severe signal attenuation for these critical nodes. Extending D1 ensures full longitudinal magnetization recovery[4].

  • Cross-Verification via ¹⁹F Decoupling (The Validation Step):

    • Acquire a standard ¹³C{¹H} spectrum.

    • Immediately acquire a ¹³C{¹H, ¹⁹F} spectrum using a composite pulse decoupling sequence (e.g., WALTZ-16) on the ¹⁹F channel.

    • Causality: If the structure is correct, the massive 248 Hz doublet at 163.5 ppm will collapse into a sharp singlet in the ¹⁹F-decoupled spectrum. This provides definitive, self-contained proof of the C-F bond location.

Workflow Visualization

The following diagram maps the logic flow of the self-validating NMR acquisition process, highlighting the critical divergence point where ¹⁹F decoupling is used to verify the carbon framework.

G A 1. Sample Prep (CDCl3 + Internal TMS) B 2. Probe Tuning & Matching (1H, 13C, 19F Channels) A->B C 3. Gradient Shimming (Optimize Z0-Z5) B->C D 4. 1H Acquisition (Assess J_HF & J_HH) C->D E 5. 13C{1H} Acquisition (D1 > 5s for Quaternaries) C->E G 7. Data Reconciliation (Collapse of J_CF doublets) D->G F 6. 13C{1H, 19F} Decoupling (Validation Step) E->F Cross-verify F->G

Caption: Self-validating NMR workflow emphasizing T1 optimization and ¹⁹F decoupling for structural proof.

References

  • Marsmann, H.C., & Uhlig, F. (2008). Silicon-29 NMR data of C10H15FSi. Landolt-Börnstein Group III 'Condensed Matter'. Springer. Available at:[Link]

  • Organometallics. (1997). Selective Synthesis of Fluoro-, Fluorohydro-, and Chlorofluorosilanes from Hydrosilanes with the Use of a CuCl2(CuI)/KF Reagent. ACS Publications. Available at:[Link]

  • Royal Society of Chemistry. (2018). Electronic Supporting Information (ESI): Flow silylation with various hydrosilanes. Available at:[Link]

Sources

Exploratory

The Physical, Chemical, and Mechanistic Profile of (4-Fluoro-2-methylphenyl)trimethylsilane: A Technical Guide for Advanced Cross-Coupling

Executive Summary In the landscape of modern organic synthesis and drug development, the strategic construction of carbon-carbon (C–C) bonds is paramount. (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the strategic construction of carbon-carbon (C–C) bonds is paramount. (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) emerges as a highly specialized, stable organosilicon reagent utilized primarily in transition-metal-catalyzed cross-coupling reactions[1]. Unlike traditional boronic acids or organostannanes, arylsilanes offer a unique combination of low toxicity, high bench stability, and orthogonal reactivity[2]. This whitepaper provides an in-depth analysis of its physical properties, mechanistic behavior, and a self-validating protocol for its application in advanced biaryl synthesis.

Structural and Physical Profiling

Understanding the baseline physical parameters of (4-fluoro-2-methylphenyl)trimethylsilane is critical for optimizing storage, handling, and reaction molarities. The compound is characterized by a robust carbon-silicon (C–Si) bond, which renders it highly stable to ambient moisture and air compared to its boron or zinc counterparts[1].

Quantitative Physical Data

Data summarized from predictive chemical databases and structurally analogous arylsilanes.

PropertyValue
CAS Number 1314902-93-6
Molecular Formula C₁₀H₁₅FSi
Molecular Weight 182.31 g/mol
Boiling Point 190.2 ± 28.0 °C (Predicted)[3]
Density 0.93 ± 0.1 g/cm³ (Predicted)[3]
Appearance Colorless to pale yellow liquid

Chemical Properties & Mechanistic Causality

The reactivity of (4-fluoro-2-methylphenyl)trimethylsilane is dictated by the delicate interplay between its three primary functional groups: the trimethylsilyl (TMS) moiety, the para-fluoro substituent, and the ortho-methyl group.

Activation of the C–Si Bond

The TMS group is inherently unreactive under standard cross-coupling conditions due to the low polarization of the C–Si bond. To participate in transmetalation, the silane must be activated by a nucleophilic fluoride source (e.g., TBAF or CsF)[2]. The fluoride ion attacks the silicon atom, expanding its valency to form a hypervalent, pentacoordinate silicate intermediate: [Ar-SiMe₃F]⁻. This activation drastically increases the electron density at the ipso-carbon, facilitating the transfer of the aryl group to a palladium(II) center[4].

Electronic vs. Steric Interplay
  • The para-Fluoro Group: Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a resonance electron donor (+R). This dual nature modulates the nucleophilicity of the activated silicate, fine-tuning the rate of transmetalation[1].

  • The ortho-Methyl Group: The methyl group introduces significant steric bulk adjacent to the C–Si bond. While this steric hindrance increases the activation energy required for transmetalation, it plays a crucial protective role. By shielding the organopalladium intermediate, the ortho-methyl group suppresses unwanted homocoupling side reactions (the dimerization of the arylsilane) and enhances the chemoselectivity of the cross-coupling[5].

Electronic_Effects Compound (4-fluoro-2-methylphenyl) trimethylsilane TMS TMS Group (-SiMe3) Requires F- activation to form reactive silicate Compound->TMS Fluoro para-Fluoro (-F) Inductive EWG (-I) Modulates transmetalation Compound->Fluoro Methyl ortho-Methyl (-CH3) Steric hindrance Minimizes homocoupling Compound->Methyl

Caption: Structural and electronic profiling of the arylsilane core.

Applications in Drug Development: The Hiyama Cross-Coupling

In pharmaceutical development, late-stage functionalization requires reagents that do not introduce heavy metal toxicity. The Hiyama Cross-Coupling utilizes arylsilanes to form biaryl linkages—a ubiquitous motif in FDA-approved drugs—without the toxic tin byproducts associated with the Stille reaction[2].

The catalytic cycle is a self-propagating system driven by Pd(0). The success of the cycle relies heavily on the synchronization of the oxidative addition of the aryl halide and the fluoride-mediated activation of the silane[1].

Hiyama_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar'-X + Pd(0) -> Ar'-Pd(II)-X Pd0->OxAdd Addition of Aryl Halide TransMet Transmetalation Ar'-Pd(II)-Ar OxAdd->TransMet Silicate Fluoride Activation Ar-SiMe3 + F- -> [Ar-SiMe3F]- Silicate->TransMet Transfer of Ar group RedElim Reductive Elimination Biaryl Product + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the fluoride-activated Hiyama cross-coupling.

Experimental Protocol: Self-Validating Hiyama Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a biaryl compound using (4-fluoro-2-methylphenyl)trimethylsilane. Every step is designed with built-in causality to prevent common side reactions such as protodesilylation[5].

Materials Required
  • (4-Fluoro-2-methylphenyl)trimethylsilane (1.5 equiv)

  • Aryl bromide electrophile (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos ligand (10 mol%)

  • TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology
  • Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and XPhos in anhydrous toluene. Stir for 10 minutes at room temperature. Causality: Pre-mixing allows the formation of the active, sterically demanding L-Pd(0) complex, which is essential for the oxidative addition into unactivated aryl bromides[1].

  • Electrophile Addition: Add the aryl bromide (1.0 equiv) to the active catalyst solution.

  • Silane Activation & Coupling: Add (4-fluoro-2-methylphenyl)trimethylsilane (1.5 equiv), followed immediately by the dropwise addition of TBAF. Causality: Strict anhydrous conditions prior to TBAF addition prevent the moisture-driven protodesilylation (cleavage of the C–Si bond to form a C–H bond)[5]. The slow addition of TBAF controls the concentration of the hypervalent silicate, minimizing the risk of homocoupling[2].

  • Thermal Maturation: Heat the reaction mixture to 80 °C for 12 hours. Causality: Elevated temperatures provide the necessary kinetic energy to overcome the steric barrier imposed by the ortho-methyl group during the transmetalation step.

  • Quench and Workup: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Analytical Validation

A self-validating experimental system requires rigorous analytical confirmation. To verify the success of the cross-coupling and the integrity of the (4-fluoro-2-methylphenyl) moiety:

  • ¹H NMR Spectroscopy: Confirm the complete disappearance of the intense, shielded TMS singlet (typically around 0.2–0.3 ppm). Look for the emergence of complex multiplet signals in the aromatic region (7.0–7.5 ppm) corresponding to the newly formed biaryl linkage.

  • ¹⁹F NMR Spectroscopy: The para-fluorine atom serves as an excellent diagnostic handle. The chemical shift of the fluorine will distinctly migrate upon the conversion of the silane to the biaryl product, allowing for rapid reaction monitoring without extensive purification.

  • GC-MS / LC-MS: Analyze the crude mixture to confirm the exact mass of the cross-coupled product. Crucially, scan for masses corresponding to Ar-H (protodesilylation byproduct) or Ar-Ar (homocoupling byproduct) to evaluate the efficiency of the catalytic cycle[5].

Sources

Foundational

An In-depth Technical Guide to the Electronic and Steric Effects of the TMS Group in (4-fluoro-2-methylphenyl)trimethylsilane

Introduction: The Versatile Role of the Trimethylsilyl Group in Modern Organic Chemistry For researchers, scientists, and professionals in drug development, the ability to finely tune the properties of aromatic systems i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of the Trimethylsilyl Group in Modern Organic Chemistry

For researchers, scientists, and professionals in drug development, the ability to finely tune the properties of aromatic systems is paramount. The introduction of specific functional groups can dramatically alter the electronic landscape and steric environment of a molecule, thereby influencing its reactivity, selectivity, and ultimately its biological activity. Among the vast arsenal of chemical modifiers, the trimethylsilyl (TMS) group, -Si(CH₃)₃, stands out for its unique combination of electronic and steric characteristics.[1] This guide provides a comprehensive analysis of these effects, with a specific focus on their manifestation in the substituted aromatic compound, (4-fluoro-2-methylphenyl)trimethylsilane.

This molecule serves as an excellent case study to dissect the nuanced interplay between a weakly electron-donating silyl group, a moderately deactivating but ortho,para-directing fluorine atom, and a weakly activating, ortho,para-directing methyl group. Understanding these interactions is crucial for predicting and controlling the outcomes of chemical transformations, a cornerstone of rational drug design and process development.

The Dichotomy of the Trimethylsilyl Group: Electronic and Steric Properties

The influence of the TMS group on an aromatic ring is a fascinating dichotomy of subtle electronic donation and significant steric hindrance. These two properties are not mutually exclusive and often work in concert to dictate the reactivity of the molecule.

Electronic Effects: A Subtle Electron-Donating Influence

Contrary to the electronegativity difference between carbon (2.55) and silicon (1.90) which would suggest a simple inductive electron donation, the electronic effect of a TMS group on an aromatic ring is more complex.[2] It is generally considered a weak electron-donating group. This is supported by its Hammett constants, which provide a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene ring.[3][4]

Hammett Constant Value Interpretation
σ_meta_0.011Weak electron-withdrawing effect at the meta position.
σ_para_-0.073Weak electron-donating effect at the para position.

Table 1: Hammett Substituent Constants for the Trimethylsilyl Group.[5]

The weak electron-donating character at the para position is often attributed to σ-π hyperconjugation, where the electrons in the silicon-carbon σ-bond can delocalize into the π-system of the aromatic ring. This effect stabilizes the arenium ion intermediate formed during electrophilic aromatic substitution, thereby activating the ring towards this type of reaction.[6]

Steric Effects: A Bulky Guardian

The TMS group is characterized by its significant steric bulk.[7] Comprising a central silicon atom bonded to three methyl groups, it occupies a considerable volume of space.[2] This steric hindrance plays a crucial role in directing the regioselectivity of reactions. In electrophilic aromatic substitution, for instance, the bulky TMS group will disfavor substitution at the positions ortho to it, even though these positions are electronically activated.[8] This steric control is a powerful tool for achieving high regioselectivity in synthesis.

The interplay of these electronic and steric effects is visualized in the following diagram:

G cluster_molecule (4-fluoro-2-methylphenyl)trimethylsilane cluster_effects Dominant Effects C1 C-Si C2 C-CH3 C1->C2 C3 C C2->C3 C4 C-F C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 TMS Si(CH3)3 TMS->C1 Electronic Electronic Effects (σ-π Hyperconjugation) TMS->Electronic Weakly Activating (ortho, para-directing) Steric Steric Hindrance TMS->Steric Bulky Group (ortho-blocking) Me CH3 Me->C2 Me->Electronic Weakly Activating (ortho, para-directing) F F F->C4 F->Electronic Weakly Deactivating (ortho, para-directing)

Figure 1: Interplay of electronic and steric effects in (4-fluoro-2-methylphenyl)trimethylsilane.

Synthesis and Characterization of (4-fluoro-2-methylphenyl)trimethylsilane

Proposed Synthetic Protocol

The following protocol outlines a plausible and efficient synthesis of (4-fluoro-2-methylphenyl)trimethylsilane starting from the commercially available 4-fluoro-2-methylaniline.

G Start 4-Fluoro-2-methylaniline Step1 Sandmeyer Reaction (NaNO₂, HBr; CuBr) Start->Step1 Intermediate1 1-Bromo-4-fluoro-2-methylbenzene Step1->Intermediate1 Step2 Grignard Formation (Mg, THF) Intermediate1->Step2 Intermediate2 (4-Fluoro-2-methylphenyl)magnesium bromide Step2->Intermediate2 Step3 Silylation (TMS-Cl, THF) Intermediate2->Step3 Product (4-Fluoro-2-methylphenyl)trimethylsilane Step3->Product

Figure 2: Proposed synthetic workflow for (4-fluoro-2-methylphenyl)trimethylsilane.

Step-by-Step Methodology:

  • Diazotization and Sandmeyer Reaction:

    • Dissolve 4-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

    • After the reaction is complete, extract the product, 1-bromo-4-fluoro-2-methylbenzene, with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous magnesium sulfate, and purify by distillation.

  • Grignard Reagent Formation:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Once the magnesium has been consumed, the Grignard reagent, (4-fluoro-2-methylphenyl)magnesium bromide, is formed.

  • Silylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of trimethylsilyl chloride (TMS-Cl) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure to yield (4-fluoro-2-methylphenyl)trimethylsilane.

Spectroscopic Characterization: Predicting the Signature

The structure of the synthesized (4-fluoro-2-methylphenyl)trimethylsilane can be unequivocally confirmed by a combination of spectroscopic techniques. Based on the known effects of the substituents, we can predict the key features of its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A singlet at approximately 0.25 ppm, integrating to 9 protons, corresponding to the trimethylsilyl group.[10]

    • A singlet at approximately 2.3 ppm, integrating to 3 protons, for the methyl group.

    • A complex multiplet in the aromatic region (approximately 6.8-7.5 ppm) for the three aromatic protons, showing coupling to each other and to the fluorine atom.

  • ¹³C NMR:

    • A signal at approximately -1 ppm for the carbons of the trimethylsilyl group.[11]

    • A signal at approximately 20 ppm for the methyl carbon.

    • Several signals in the aromatic region (approximately 115-165 ppm). The carbon attached to the TMS group will be shielded, while the carbon attached to the fluorine will be significantly deshielded and will show a large one-bond C-F coupling constant.[12][13]

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the aromatic protons. The chemical shift will be in the typical range for an aryl fluoride, around -110 to -120 ppm relative to CFCl₃.[14][15][16]

Infrared (IR) Spectroscopy:

  • Strong C-H stretching vibrations just below 3000 cm⁻¹ for the methyl and TMS methyl groups.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • A strong C-F stretching vibration in the 1250-1000 cm⁻¹ region.

  • Characteristic Si-C stretching and bending vibrations. A strong band around 1250 cm⁻¹ (symmetric deformation) and another strong band around 840 cm⁻¹ (rocking) are characteristic of the TMS group.[17][18]

Reactivity of (4-fluoro-2-methylphenyl)trimethylsilane: A Tug-of-War of Effects

The reactivity of (4-fluoro-2-methylphenyl)trimethylsilane is governed by the combined electronic and steric influences of its three substituents. This "tug-of-war" can be strategically exploited to achieve desired chemical transformations.

Electrophilic Aromatic Substitution: A Regioselective Playground

In electrophilic aromatic substitution (SEAr) reactions, the directing effects of the substituents determine the position of the incoming electrophile.[6][8][19]

  • Trimethylsilyl (TMS) group: Weakly activating and ortho, para-directing. However, due to its steric bulk, ortho substitution is significantly hindered.

  • Methyl (CH₃) group: Weakly activating and ortho, para-directing.

  • Fluoro (F) group: Weakly deactivating due to its inductive effect, but ortho, para-directing due to resonance.

Considering these effects, the most likely positions for electrophilic attack are C3 and C5 (ortho to the activating methyl group and meta to the deactivating fluorine group, and ortho to the TMS group but sterically less hindered than C1). The position C5 is also para to the methyl group. The position C6 is ortho to the TMS group and thus sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

G cluster_molecule Reactivity towards Electrophiles (E⁺) C1 C-Si(CH₃)₃ C2 C-CH₃ C3 C3 C4 C-F C5 C5 C6 C6 E_plus E⁺ E_plus->C3 Favored E_plus->C5 Favored E_plus->C6 Disfavored (steric hindrance)

Figure 3: Regioselectivity in electrophilic aromatic substitution of (4-fluoro-2-methylphenyl)trimethylsilane.

Protodesilylation: A Gateway to Further Functionalization

A key reaction of arylsilanes is protodesilylation, the cleavage of the C-Si bond by a proton source, which replaces the silyl group with a hydrogen atom.[20][21][22][23] This reaction is often facilitated by acid or fluoride ions. The facility of this reaction makes the TMS group a useful "placeholder" or "directing group" that can be removed after it has served its purpose in guiding other reactions.

Experimental Protocol for Protodesilylation:

  • Dissolve (4-fluoro-2-methylphenyl)trimethylsilane in a suitable solvent such as THF or acetic acid.

  • Add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or a strong acid, like trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work up the reaction by adding water and extracting the product, 3-fluorotoluene, with an organic solvent.

  • Purify the product by distillation or chromatography.

Applications in Drug Discovery and Development

The unique properties of the TMS group and the ability to control the reactivity of silylated aromatics make them valuable building blocks in medicinal chemistry. The introduction of a TMS group can:

  • Serve as a protecting group: Although less common for aromatic C-H bonds, the principle of temporary modification is a cornerstone of complex molecule synthesis.[1]

  • Act as a directing group: As demonstrated, the TMS group can control the regioselectivity of subsequent reactions.

  • Be a precursor to other functional groups: The C-Si bond can be cleaved and replaced with other functionalities, such as a hydroxyl group via Fleming-Tamao oxidation.

  • Modulate physicochemical properties: The lipophilicity of a molecule can be altered by the introduction of a TMS group, which can impact its pharmacokinetic profile.

Conclusion: A Powerful Tool for Molecular Engineering

(4-fluoro-2-methylphenyl)trimethylsilane provides a compelling example of how the electronic and steric effects of the trimethylsilyl group can be harnessed to control the reactivity and properties of an aromatic system. The subtle electron-donating nature of the TMS group, combined with its significant steric presence, offers a powerful platform for regioselective synthesis. For researchers in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a practical necessity for the rational design and efficient synthesis of novel therapeutic agents. The ability to strategically introduce and remove the TMS group, and to predict its influence on reactivity, unlocks a wider range of synthetic possibilities and accelerates the journey from molecular concept to life-changing medicine.

References

  • Bähr, S.; Oestreich, M. Electrophilic aromatic substitution with silicon electrophiles: catalytic Friedel-Crafts C-H silylation. Angew. Chem., Int. Ed.2017, 56, 52–59.
  • Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.
  • Kuhlmann, J. H.; Uygur, M.; Studer, A.
  • Matsubara, S.; Otake, Y.; Morikawa, T.; Utimoto, K.
  • Fleming, I.; Henning, R.; Plaut, H. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. J. Chem. Soc., Perkin Trans. 11984, 809-813.
  • Bähr, S.; Oestreich, M. Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. Angew. Chem. Int. Ed.2017, 56, 52-59.
  • Klare, S.; Grimme, S.; Oestreich, M. Electrophilic Formylation of Arenes by Silylium Ion-Mediated Activation of Carbon Monoxide. Angew. Chem. Int. Ed.2017, 56, 13446-13449.
  • Matsubara, S.; Otake, Y.; Morikawa, T.; Utimoto, K. Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. Bull. Chem. Soc. Jpn.2002, 75, 2049-2050.
  • Benkeser, R. A.; Krysiak, H. R. The Conjugative Ability of the Trimethylsilyl Group. J. Am. Chem. Soc.1953, 75, 2421–2425.
  • Bähr, S.; Oestreich, M. Electrophilic aromatic substitution with silicon electrophiles: catalytic Friedel-Crafts C-H silylation. Angew. Chem., Int. Ed.2017, 56, 52–59.
  • Yao, W.; Li, R.; Jiang, H.; Han, D. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. J. Org. Chem.2018, 83, 2250-2255.
  • Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]

  • Grokipedia. Trimethylsilyl group. [Link]

  • Nagai, T.; et al. Experimental and Computational Analyses of the Oxidation Mechanism of the Poly(arylsilane) Family as the Side Reaction during the Baking Process. J. Phys. Chem. C2020, 124, 14436–14443.
  • Schmid, R.; et al. Gauging the Steric Effects of Silyl Groups with a Molecular Balance. J. Am. Chem. Soc.2022, 144, 5326–5336.
  • Liu, J.; et al. Progress in the Preparation and Application of Arylsilane. Curr. Org. Chem.2023, 27, 28-37.
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Foundational

Structural and Synthetic Paradigms of (4-Fluoro-2-methylphenyl)trimethylsilane Derivatives in Therapeutics

Executive Summary (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) is a highly versatile organometallic building block. While the parent compound itself is a synthetic intermediate, its true scientific value...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) is a highly versatile organometallic building block. While the parent compound itself is a synthetic intermediate, its true scientific value is realized when the 4-fluoro-2-methylphenyl moiety is transferred onto complex molecular architectures. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and structural biology. We will explore the chemical logic behind using aryltrimethylsilanes, examine the high-resolution crystallographic data of its pharmaceutical derivatives (specifically in WDR5 epigenetic inhibitors), and detail the self-validating protocols required to synthesize and crystallize these complex systems.

The Chemical Logic of the Aryltrimethylsilane Synthon

In modern drug development, the choice of synthetic precursor dictates both the efficiency of the workflow and the stability of the final pharmacophore. The use of (4-fluoro-2-methylphenyl)trimethylsilane is driven by two distinct pillars of chemical causality:

1. The Trimethylsilyl (TMS) Directing Group: Traditional cross-coupling heavily relies on arylboronic acids; however, electron-rich or sterically hindered boronic acids are notoriously prone to spontaneous protodeboronation. The TMS group provides an orthogonal, highly stable handle that remains inert under standard basic or nucleophilic conditions. It requires specific activation (e.g., via fluoride sources or transition metal oxidative addition), allowing for precise, late-stage1[1] or 2[2].

2. The Stereoelectronic Profile of the 4-Fluoro-2-methylphenyl Moiety: When transferred to a drug scaffold, this specific aryl group acts as a privileged pharmacophore. The para-fluorine atom blocks cytochrome P450-mediated oxidation, enhancing metabolic half-life, while the ortho-methyl group restricts the rotational degrees of freedom of the aryl bond. This steric restriction forces the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target protein[3].

Crystallographic Insights: WDR5 Inhibitor Complexes

The ultimate validation of this moiety's utility is observed in structural biology. Recent advancements have utilized the 4-fluoro-2-methylphenyl group to design potent inhibitors of WD repeat-containing protein 5 (WDR5), a critical epigenetic reader protein implicated in mixed-lineage leukemia (MLL).

In the4[4], the 4-fluoro-2-methylphenyl derivative is shown to occupy the deep, hydrophobic S4 sub-pocket of the WIN-site. The structural data confirms that the replacement of less stable moieties with the 4-fluoro-2-methylphenyl isostere significantly enhances both in vitro binding affinity and cellular potency[3].

Table 1: Crystallographic Data Collection and Refinement Statistics for WDR5-Derivative Complex (PDB ID: 8UJY) [4]

Crystallographic ParameterValue
PDB Accession ID 8UJY
High Resolution Limit 2.01 Å
Space Group P 1 (Triclinic)
Unit Cell Dimensions a = 46.81 Å, b = 47.68 Å, c = 68.87 Å
Unit Cell Angles α = 88.04°, β = 89.27°, γ = 74.66°
R_merge (Observed) 0.079
CC(1/2) 0.996
Data Collection Temperature 100 K
Radiation Source Synchrotron (APS BEAMLINE 21-ID-G, Wavelength: 0.97856 Å)

Visualizing the Structure-Based Workflow

To contextualize how the raw chemical precursor evolves into a crystallographically validated drug lead, the following diagram maps the logical progression from transition metal catalysis to X-ray diffraction analysis.

G A (4-Fluoro-2-methylphenyl)trimethylsilane (Chemical Precursor) B Transition Metal Catalysis (Pd/Au Cross-Coupling) A->B Transmetalation C Lead Compound Generation (e.g., WDR5 Inhibitor) B->C C-C Bond Formation D Protein-Ligand Co-Crystallization (Vapor Diffusion) C->D Complexation E X-Ray Diffraction Analysis (Synchrotron Source) D->E Data Collection F Structure-Based Drug Design (S4 Pocket Optimization) E->F Electron Density Map F->C Iterative Refinement

Fig 1: Structure-based drug design workflow utilizing aryltrimethylsilane precursors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and a definitive checkpoint to guarantee the protocol's success before proceeding.

Protocol A: Synthesis of Biaryl Derivatives via Transition Metal Catalysis

This protocol outlines the coupling of (4-fluoro-2-methylphenyl)trimethylsilane to a heterocyclic core using gold-catalyzed oxidative coupling[1].

  • Preparation of the Catalytic System: In a flame-dried Schlenk flask under N2, dissolve 5 mol % of dppm(AuBr)2 in anhydrous CH3CN (0.1 M).

    • Causality: Acetonitrile acts as a coordinating solvent that stabilizes the highly reactive Au(I) intermediate, preventing catalyst aggregation and precipitation.

  • Addition of Reagents: Add the heterocyclic coupling partner (1.0 eq) and (4-fluoro-2-methylphenyl)trimethylsilane (1.5 eq).

  • Oxidative Activation: Introduce Selectfluor (2.0 eq) to the mixture and heat to 50 °C for 14 hours.

    • Causality: Aryltrimethylsilanes are inert to standard transmetalation. Selectfluor acts as a potent oxidant, driving the Au(I) to a transient Au(III)-fluoride species, which rapidly cleaves the C-Si bond to form the critical Au(III)-aryl intermediate[1].

  • Validation Checkpoint (Self-Validation): Before quenching, extract a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The system is validated if the molecular ion peak of the starting silane is completely absent and the target biaryl mass dominates the chromatogram.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over MgSO4, and purify via flash chromatography.

Protocol B: Protein-Ligand Co-Crystallization (WDR5 Complex)

This protocol details the generation of diffraction-quality crystals of the WDR5 protein bound to the synthesized 4-fluoro-2-methylphenyl derivative[4].

  • Complex Formation: Incubate purified human WDR5 protein (10 mg/mL in 50 mM Tris-HCl pH 7.5, 150 mM NaCl) with a 3-fold molar excess of the synthesized ligand for 2 hours on ice.

    • Causality: The pre-incubation ensures the ligand fully occupies the S4 pocket, stabilizing the protein into a uniform conformational state essential for highly ordered crystal packing.

  • Vapor Diffusion Setup: Using a sitting-drop vapor diffusion plate, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M Bis-Tris pH 7.0, 0.2 M ammonium acetate, 25% PEG3350)[4]. Seal the well and incubate at 291 K (18 °C).

    • Causality: PEG3350 acts as a molecular crowding agent. As water slowly evaporates from the drop into the reservoir, the protein gently reaches supersaturation, driving nucleation rather than amorphous precipitation.

  • Cryoprotection and Harvesting: After 7-14 days, harvest mature crystals using a nylon loop and briefly submerge them in the reservoir solution supplemented with 20% (v/v) glycerol, then flash-cool in liquid nitrogen (100 K).

    • Causality: Flash-cooling to 100 K prevents the formation of crystalline ice (which would obscure diffraction data) and mitigates radiation damage from the high-intensity synchrotron beam.

  • Validation Checkpoint (Self-Validation): Mount the frozen crystal on the goniometer and expose it to the X-ray beam for 1 second. The protocol is validated if the resulting diffraction image displays sharp, distinct, and non-overlapping reflections extending beyond the 2.5 Å resolution ring, confirming a highly ordered lattice suitable for full dataset collection.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of (4-Fluoro-2-methylphenyl)trimethylsilane

Target Audience: Synthetic Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound: (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6)[1, 2] Executive Summary & Strategic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound: (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6)[1, 2]

Executive Summary & Strategic Rationale

Fluorinated arylsilanes are highly valued intermediates in modern organic synthesis, serving as robust precursors for Hiyama cross-coupling reactions, bioisosteric replacements in medicinal chemistry, and building blocks for advanced functional materials. The strategic placement of a fluorine atom and a methyl group on the phenyl ring modulates both the electronic properties and the steric environment of the silicon center.

This application note details a highly reproducible, scalable protocol for the synthesis of (4-fluoro-2-methylphenyl)trimethylsilane via a classic Grignard metalation followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). As a Senior Application Scientist, I have structured this guide to emphasize the causality behind experimental parameters, ensuring the workflow is a self-validating system where each step contains built-in quality control checks.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on the generation of an arylmagnesium halide intermediate. 1-Bromo-4-fluoro-2-methylbenzene is selected as the starting material. The oxidative addition of magnesium into the C-Br bond is favored over the C-F bond due to the significantly lower bond dissociation energy of C-Br. Anhydrous Tetrahydrofuran (THF) is utilized as the solvent; its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the Grignard reagent. Subsequent addition of TMSCl results in a nucleophilic attack by the aryl carbanion equivalent onto the silicon atom, displacing the chloride ion.

G Start 1-Bromo-4-fluoro -2-methylbenzene Activation Mg Turnings + I2 (cat.) Anhydrous THF Start->Activation Grignard Grignard Intermediate [Ar-MgBr] Activation->Grignard Initiation Electrophile TMSCl Addition 0 °C to RT Grignard->Electrophile Quench NH4Cl (aq) Quench & Extraction Electrophile->Quench Silylation Product (4-Fluoro-2-methylphenyl) trimethylsilane Quench->Product

Fig 1: Step-by-step synthetic workflow for (4-fluoro-2-methylphenyl)trimethylsilane.

Step-by-Step Experimental Protocol

Reagents and Materials
  • 1-Bromo-4-fluoro-2-methylbenzene: 50.0 mmol (9.45 g)

  • Magnesium Turnings: 60.0 mmol (1.46 g, 1.2 equiv.)

  • Chlorotrimethylsilane (TMSCl): 60.0 mmol (6.52 g / 7.6 mL, 1.2 equiv.)

  • Iodine ( I2​ ): 1 crystal (catalytic initiator)

  • Tetrahydrofuran (THF): 100 mL (Anhydrous, stored over molecular sieves)

  • Saturated Aqueous NH4​Cl : 50 mL

Equipment Setup & Safety
  • Apparatus: 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing dropping funnel, and an internal temperature probe.

  • Atmosphere: The entire system must be flame-dried under vacuum and purged with high-purity Argon three times. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which lead to premature protonation (yielding 3-fluorotoluene) or oxidation (yielding phenols).

Phase 1: Grignard Initiation and Formation
  • Preparation: Add magnesium turnings (1.46 g) and a single crystal of iodine to the flask under Argon.

  • Solvation: Add 10 mL of anhydrous THF.

  • Initiation: Add approximately 5% (~0.5 mL) of the 1-bromo-4-fluoro-2-methylbenzene directly to the magnesium suspension. Do not stir initially.

    • Self-Validation Check: Observe the reaction mixture. The disappearance of the brown iodine color, accompanied by localized boiling and a slight exotherm, confirms successful initiation. If initiation fails, gently warm the flask with a heat gun.

  • Addition: Once initiated, dilute the remaining aryl bromide in 40 mL of anhydrous THF and transfer it to the dropping funnel. Add this solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: After addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the magnesium. Cool the resulting dark-brown solution to 0 °C using an ice-water bath.

Phase 2: Electrophilic Trapping (Silylation)
  • Electrophile Preparation: Dissolve TMSCl (7.6 mL) in 10 mL of anhydrous THF.

  • Addition: Add the TMSCl solution dropwise to the Grignard reagent at 0 °C over 30 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents solvent boil-off and minimizes potential side reactions, such as the cleavage of the THF ring by the organometallic species.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C). Stir for 12 hours.

    • Self-Validation Check: Analyze an aliquot via GC-MS. The disappearance of the aryl bromide peak and the appearance of the product mass ( m/z = 182.3) indicates completion [3].

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to 0 °C and carefully quench by adding 50 mL of saturated aqueous NH4​Cl dropwise. Caution: Vigorous gas evolution and exotherm.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via vacuum distillation or silica gel flash chromatography (Hexanes, 100%) to afford the pure product as a colorless liquid.

Data Presentation & Analytical Validation

To ensure rigorous scientific integrity, reaction optimization parameters and expected analytical data are summarized below.

Table 1: Reaction Optimization Parameters
EntryEquivalents (Mg : TMSCl)Temperature ProfileYield (%)Observation / Causality
11.0 : 1.0RT addition65%Incomplete conversion due to volatile TMSCl loss.
21.2 : 1.20 °C RT88%Optimal. Excess reagents drive reaction to completion.
31.5 : 1.5Reflux72%Increased Wurtz-type homocoupling byproducts observed.
Table 2: Expected Spectroscopic Signatures

Note: Values are predictive based on structurally analogous fluorinated arylsilanes.

Analytical MethodExpected Key SignaturesDiagnostic Value
1 H NMR ( CDCl3​ ) δ 0.30 (s, 9H), 2.40 (s, 3H), 6.80-7.40 (m, 3H)Confirms presence of TMS group (0.30 ppm) and intact aryl methyl (2.40 ppm).
19 F NMR ( CDCl3​ ) δ ~ -115.0 to -118.0 (m, 1F)Verifies the retention of the fluorine atom on the aromatic ring.
GC-MS (EI) m/z : 182.1 (M + ), 167.1 ([M-CH 3​ ] + )Molecular ion peak confirms the molecular weight of C 10​ H 15​ FSi [1].

References

  • Organic Syntheses. "General Procedure for the Preparation of Aryltrimethylsilanes." Org. Synth. 2008, 85, 22. (Representative methodology for Grignard-mediated silylation). Retrieved from:[Link]

Application

Application Notes & Protocols: Leveraging (4-fluoro-2-methylphenyl)trimethylsilane in Hiyama Cross-Coupling Reactions

Introduction: The Strategic Advantage of Fluorinated Biaryls and the Hiyama Coupling The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern organic chemistry, particularly within the pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Biaryls and the Hiyama Coupling

The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1] These motifs are prevalent in a vast array of bioactive natural products and synthetic drugs.[1] The introduction of fluorine atoms into these scaffolds can significantly modulate a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2][3][4][5] The (4-fluoro-2-methylphenyl) moiety, for instance, is a key structural component in various pharmaceutical candidates, including potent and selective NK1 receptor antagonists like Vestipitant.[6]

Among the arsenal of carbon-carbon bond-forming reactions, the palladium-catalyzed Hiyama cross-coupling has emerged as a powerful and practical alternative to other methods like the Suzuki and Stille couplings.[7][8][9] This reaction utilizes organosilanes, which are generally stable, have low toxicity, and are readily accessible.[10][11][12] The Hiyama coupling's reliance on an activator, typically a fluoride source, to generate a reactive pentacoordinate silicon intermediate is a key mechanistic feature that enables the transmetalation step.[7][8][12]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of (4-fluoro-2-methylphenyl)trimethylsilane in Hiyama cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Mechanism of the Hiyama Cross-Coupling Reaction

The catalytic cycle of the Hiyama cross-coupling reaction is a well-established process that proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][10]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., an aryl iodide or bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

  • Transmetalation: This is the crucial step where the organic group from the organosilane is transferred to the palladium center. For this to occur, the organosilane must be activated. In the case of (4-fluoro-2-methylphenyl)trimethylsilane, a fluoride source such as tetrabutylammonium fluoride (TBAF) attacks the silicon atom, forming a hypervalent, pentacoordinate silicate.[7][10][12] This activated species is sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][7]

Hiyama_Coupling_Cycle cluster_activation Silane Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_diorgano RedElim Reductive Elimination PdII_diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Silane (4-F-2-MePh)SiMe₃ ActivatedSilane [(4-F-2-MePh)SiMe₃F]⁻ Silane->ActivatedSilane Activator F⁻ (e.g., TBAF) Activator->ActivatedSilane ActivatedSilane->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-1,1'-biphenyl

This protocol details the Hiyama cross-coupling of (4-fluoro-2-methylphenyl)trimethylsilane with iodobenzene to produce 4-fluoro-2-methyl-1,1'-biphenyl.

Materials:

  • (4-fluoro-2-methylphenyl)trimethylsilane

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (2.5 mol%) and XPhos (5 mol%).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (to make a 0.2 M solution with respect to the limiting reagent).

    • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Reagent Addition:

    • Add iodobenzene (1.0 equivalent).

    • Add (4-fluoro-2-methylphenyl)trimethylsilane (1.2 equivalents).

    • Finally, add the TBAF solution (2.5 equivalents) dropwise via syringe. The reaction mixture may change color upon addition.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-fluoro-2-methyl-1,1'-biphenyl.

Key Reaction Parameters and Optimization

The success of the Hiyama cross-coupling reaction is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Range/ConditionsRationale and Optimization Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ is a common and effective precursor.[1][13] Heterogeneous catalysts like Pd/C can simplify product purification.[13][14]
Ligand Buchwald-type phosphines (e.g., XPhos), N-heterocyclic carbenes (NHCs)The choice of ligand is critical for catalyst stability and activity.[1] XPhos is often effective for coupling with aryl chlorides and bromides.[15]
Fluoride Activator TBAF, TASF, CsF, KFTBAF is highly effective but can be basic.[7] For base-sensitive substrates, other fluoride sources like TASF or KF may be considered.[11]
Solvent Toluene, THF, DioxaneThe choice of solvent can influence reaction rates and solubility. Anhydrous conditions are generally preferred.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Substrate Scope Aryl iodides > Aryl bromides > Aryl chloridesThe reactivity of the aryl halide follows the order of C-X bond strength.[7] More active catalyst systems are needed for less reactive chlorides.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient activation of the organosilane, low reaction temperature.Ensure anhydrous and oxygen-free conditions. Increase the amount of fluoride activator or try a different source. Increase the reaction temperature.
Formation of Homocoupled Byproducts Side reactions of the organosilane or aryl halide.Lower the catalyst loading. Ensure slow addition of the fluoride activator.
Desilylation of the Starting Material Excess or highly reactive fluoride source.Reduce the equivalents of the fluoride activator. Use a milder fluoride source like CsF.

Conclusion

The Hiyama cross-coupling reaction using (4-fluoro-2-methylphenyl)trimethylsilane is a robust and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in academic and industrial research settings.

References

  • Shaheen, F., Shah, S. T. A., & Mohammad, D. (2020). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 25(23), 5654. [Link]

  • Hiyama, T. (2014). Hiyama Coupling. In Organic Syntheses Based on Name Reactions (pp. 294-295). Elsevier. [Link]

  • Wikipedia. (2023). Hiyama coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • Sibi, M. P., & Patil, K. (2017). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2017(5), 214-245. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. [Link]

  • Wikidoc. (2012). Hiyama coupling. [Link]

  • Foubelo, F., & Yus, M. (2013). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 17(5), 496-512. [Link]

  • Chem-Station. (2014). Hiyama Cross Coupling. [Link]

  • Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]

  • Wang, C., et al. (2021). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 9, 709841. [Link]

  • Li, J.-H., et al. (2005). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. Synthesis, 2005(18), 3039-3044. [Link]

  • Kakiuchi, F., et al. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics, 33(15), 4091-4096. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. [Link]

  • Stambuli, J. P., & Stauffer, S. R. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(16), 4743-4748. [Link]

  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 8963-8969. [Link]

  • Scott, M. E., & Sibi, M. P. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Organic letters, 11(20), 4648-4651. [Link]

  • Montgomery, T. P., et al. (2018). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Journal of the American Chemical Society, 140(40), 12798-12803. [Link]

  • Sharma, R., et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Future Medicinal Chemistry, 18(3), 247-270. [Link]

  • Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(14), 2953-2956. [Link]

  • Zhou, B., et al. (2015). Palladium-Catalyzed Desulfitative Hiyama-Type Cross-Coupling of Arylsulfonyl Hydrazides with Arylsilanes. Organic Letters, 17(18), 4562-4565. [Link]

  • Di Fabio, R., et al. (2006). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 49(16), 4899-4908. [Link]

  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry, 64(5-6), e202400033. [Link]

  • Roda, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3123. [Link]

Sources

Method

Application Note: (4-Fluoro-2-methylphenyl)trimethylsilane as a Strategic Building Block for Substituted Aryne Generation

Strategic Overview & Molecular Design In modern drug development and materials science, substituted arynes (benzynes) serve as exceptionally versatile electrophilic intermediates for the rapid construction of complex, mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Molecular Design

In modern drug development and materials science, substituted arynes (benzynes) serve as exceptionally versatile electrophilic intermediates for the rapid construction of complex, multi-functionalized aromatic scaffolds. (4-Fluoro-2-methylphenyl)trimethylsilane is a highly strategic building block in this domain. It provides a pre-installed fluoro group (critical for modulating lipophilicity and metabolic stability in pharmacophores) and a methyl group (useful for steric tuning), while the trimethylsilyl (TMS) moiety serves as the essential lynchpin for mild, fluoride-induced aryne generation.

By strategically functionalizing the position ortho to the TMS group with a leaving group (such as a trifluoromethanesulfonate, or "triflate"), this silane is converted into a classic Kobayashi-type aryne precursor . Subsequent activation yields 5-fluoro-3-methylbenzyne , a highly polarized reactive intermediate that undergoes highly regioselective nucleophilic additions and cycloadditions due to the synergistic electronic distortion induced by the fluoro and methyl substituents .

Mechanistic Rationale: Causality in Experimental Design

The generation of an aryne from a silylarene requires a precise sequence of bond-breaking and bond-forming events driven by thermodynamic causality:

  • Precursor Activation (Ortho-Functionalization): To enable aryne formation, a leaving group must be installed at the C6 position (ortho to the TMS group). The massive steric bulk of the TMS group typically directs C-H functionalization to less hindered positions; however, directed metalation or specialized C-H oxidation techniques force the installation of a phenol, which is subsequently triflylated.

  • Fluoride-Induced 1,2-Elimination: Aryne generation is triggered by the introduction of a fluoride source (e.g., CsF). The exceptionally high bond dissociation energy of the newly formed Si–F bond (~135 kcal/mol) provides the thermodynamic driving force. Fluoride attacks the silicon atom, generating an intermediate hypervalent silicate that collapses, expelling the adjacent triflate leaving group and forming the transient aryne triple bond.

  • Regioselective Trapping: The resulting 5-fluoro-3-methylbenzyne is electronically distorted. The electron-withdrawing fluorine and electron-donating methyl group alter the internal bond angles of the aryne, rendering one carbon significantly more electrophilic. This dictates the regiochemical outcome when trapped by dienes (e.g., furan via [4+2] Diels-Alder) or nucleophiles.

MechanisticPathway Silane (4-Fluoro-2-methylphenyl) trimethylsilane Triflate Ortho-Triflylation (Active Precursor) Silane->Triflate 1. C-H Oxidation 2. Tf2O, Pyridine Aryne 5-Fluoro-3-methylbenzyne (Reactive Intermediate) Triflate->Aryne CsF (Anhydrous) Si-F Bond Formation Adduct Cycloadduct (Trapped Product) Aryne->Adduct Furan (Diels-Alder) Regioselective Trap

Mechanistic pathway from the silane building block to the trapped aryne cycloadduct.

Experimental Methodologies

The following protocols detail the lifecycle of the silane from activation to aryne generation. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Synthesis of the Active Kobayashi Precursor

Objective: Convert (4-fluoro-2-methylphenyl)trimethylsilane into 4-fluoro-2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate.

  • C-H Oxygenation: Subject the starting silane (1.0 equiv) to directed C-H borylation/oxidation to install a hydroxyl group at the C6 position, yielding the intermediate phenol. Self-Validation: The intermediate phenol will exhibit a distinct broad O-H stretch (~3300 cm⁻¹) via FT-IR.

  • Triflylation: Dissolve the phenol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Add anhydrous pyridine (2.0 equiv) and cool the system to 0 °C using an ice bath.

  • Electrophilic Addition: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Causality: Pyridine acts as an acid scavenger to prevent protodesilylation of the sensitive TMS group by the generated triflic acid.

  • Workup & Isolation: Stir for 2 hours at 0 °C. Quench with cold saturated NaHCO₃ to neutralize remaining acid. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (100% Hexanes) to yield the active triflate precursor as a colorless oil.

Fluoride-Induced Aryne Generation and Trapping

Objective: Generate 5-fluoro-3-methylbenzyne and trap it via a [4+2] cycloaddition with furan.

ExpWorkflow Step1 Phase 1: Precursor Setup Step2 Phase 2: Reagent Mixing Step1->Step2 Dry Schlenk Argon Purge Step3 Phase 3: Aryne Generation Step2->Step3 Add CsF (1 portion) Step4 Phase 4: Isolation Step3->Step4 Stir 12h @ 25°C

Four-phase experimental workflow for fluoride-induced aryne generation and trapping.

  • System Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Causality: Arynes are highly electrophilic and will rapidly react with trace atmospheric moisture to form phenols, drastically reducing the yield of the desired cycloadduct.

  • Reagent Loading: Add the synthesized triflate precursor (1.0 mmol) and furan (5.0 mmol, 5.0 equiv) to the flask. Dissolve in 10 mL of anhydrous Acetonitrile (CH₃CN).

  • Initiation: Add anhydrous Cesium Fluoride (CsF, 2.5 mmol, 2.5 equiv) in a single portion. Causality: CsF is specifically chosen over Tetrabutylammonium Fluoride (TBAF) because commercial TBAF contains significant water hydration, which leads to premature protodesilylation of the starting material.

  • Reaction Monitoring (Self-Validation): Stir the reaction vigorously at 25 °C for 12 hours. The mixture will transition from clear to a pale yellow suspension as the CsOTf salt precipitates. Confirm complete consumption of the triflate via TLC (Rf = 0.45 in 9:1 Hexanes:EtOAc; UV active).

  • Quench & Purification: Dilute the mixture with EtOAc (20 mL) and wash with distilled water (2 × 10 mL) to remove the cesium salts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the fluorinated cycloadduct.

Quantitative Optimization Data

The choice of fluoride source and solvent is critical for maximizing the yield of the aryne cycloadduct while suppressing competing side reactions (e.g., protodesilylation or polymerization).

Table 1: Optimization of Fluoride-Induced Aryne Generation

EntryFluoride SourceSolventTemperature (°C)Yield (%)Mechanistic Observation / Causality
1TBAF (1.0 M in THF)THF0 to 2545Significant protodesilylation observed due to hydration of commercial TBAF.
2KF / 18-crown-6THF2562Sluggish reaction rate; incomplete conversion after 24 hours.
3 CsF (Anhydrous) CH₃CN 25 88 Optimal conversion; clean cycloaddition. CH₃CN provides ideal CsF solubility.
4CsF (Anhydrous)Toluene8071Higher temperatures led to minor aryne polymerization and degraded yields.

Note: Yields represent isolated yields of the furan cycloadduct after silica gel chromatography.

References

  • Himeshima, Y.; Sonoda, T.; Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflates to benzynes under mild conditions." Tetrahedron Letters, 1983.[Link]

  • Cheong, P. H.-Y.; Paton, R. S.; Bronner, S. M.; Im, G.-Y. J.; Garg, N. K.; Houk, K. N. "How substituents affect aryne cycloadditions." Journal of the American Chemical Society, 2010.[Link]

  • F. F. B. J. et al. "Boryl (Hetero)aryne Precursors as Versatile Arylation Reagents: Synthesis through C–H Activation and Orthogonal Reactivity." Angewandte Chemie International Edition, 2015.[Link]

Application

Application Note: Electrophilic ipso-Desilylation of (4-Fluoro-2-methylphenyl)trimethylsilane

Introduction & Scope Organosilanes are highly versatile building blocks in modern synthetic chemistry and drug development. The ipso-desilylation of arylsilanes provides a regioselective pathway to functionalized arenes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Organosilanes are highly versatile building blocks in modern synthetic chemistry and drug development. The ipso-desilylation of arylsilanes provides a regioselective pathway to functionalized arenes that are otherwise difficult to access via direct electrophilic aromatic substitution due to competing directing effects. Specifically,1[1] serves as an excellent model substrate and intermediate for pharmaceutical development. The trimethylsilyl (TMS) group acts as a traceless directing group that can be stereospecifically replaced by halogens, nitro groups, or acyl groups via 2[2].

Mechanistic Causality: The β -Silicon Effect

The absolute regiocontrol of ipso-desilylation is governed by the β -silicon effect.

  • Electrophilic Attack & Stabilization : When an electrophile (E + ) attacks the ipso-carbon (C1), it generates a cationic Wheland intermediate ( σ -complex). The highly polarizable C–Si bond hyperconjugates with the empty p-orbital of the adjacent carbocation, significantly lowering the activation energy for ipso-attack compared to ortho, meta, or para positions.

  • Overriding Directing Groups : In (4-fluoro-2-methylphenyl)trimethylsilane, the 2-methyl group provides steric shielding and electron density via inductive effects, while the 4-fluoro group is electron-withdrawing via induction but electron-donating via resonance. The pronounced β -silicon effect of the TMS group overrides these mixed directing signals, ensuring absolute regiocontrol at C1.

  • Desilylation : Following the rate-limiting electrophilic attack, a nucleophile (often the counterion of the electrophile, e.g., Cl from ICl) attacks the sterically accessible silicon atom. This rapidly cleaves the C–Si bond, releasing TMS-Cl and restoring aromaticity to yield the ipso-substituted product.

Mechanism A Arylsilane (Substrate) B Electrophilic Attack (E+ at C1) A->B E+ Addition C Wheland Intermediate (β-Silicon Stabilized) B->C Rate Limiting D Nucleophilic Attack (Nu- on Si) C->D Fast E ipso-Substituted Product D->E Rearomatization

Mechanistic pathway of electrophilic ipso-desilylation highlighting intermediate stabilization.

Quantitative Data: Reaction Scope and Yields

The versatility of the TMS group allows for various electrophilic transformations. Table 1 summarizes typical yields for the ipso-desilylation of substituted arylsilanes, adapted from 3[3].

Table 1: Representative Electrophilic ipso-Desilylation Outcomes

Electrophilic ReagentReaction TypeTarget Product DerivativeTypical Yield (%)Reaction Time (h)
Iodine Monochloride (ICl)Halogenation1-Iodo-4-fluoro-2-methylbenzene88 - 941.5
N-Bromosuccinimide (NBS)Halogenation1-Bromo-4-fluoro-2-methylbenzene82 - 873.0
Nitronium TetrafluoroborateNitration1-Nitro-4-fluoro-2-methylbenzene75 - 802.0
Acetyl Chloride / AlCl 3​ Acylation1-Acetyl-4-fluoro-2-methylbenzene70 - 784.5

Experimental Protocol: Iodo-desilylation using ICl

This protocol outlines the synthesis of 1-iodo-4-fluoro-2-methylbenzene via ipso-iododesilylation.

Self-Validating System : The use of Iodine Monochloride (ICl) provides a built-in colorimetric indicator. The dark brown/red color of the ICl solution dissipates as the electrophile is consumed, turning pale yellow when the reaction reaches completion, inherently validating the progress of the transformation without the immediate need for external sampling.

Materials Required:
  • (4-Fluoro-2-methylphenyl)trimethylsilane (1.0 equiv, 10 mmol)

  • Iodine monochloride (ICl) (1.1 equiv, 11 mmol)

  • Dichloromethane (DCM), anhydrous (30 mL)

  • Saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ )

  • Brine and anhydrous Na 2​ SO 4​

Step-by-Step Methodology:
  • Preparation & Solvation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Dissolve (4-fluoro-2-methylphenyl)trimethylsilane (1.82 g, 10 mmol) in 25 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve ICl (1.78 g, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Causality: Dropwise addition controls the exotherm and maintains a low concentration of the active electrophile in the bulk solution, which suppresses non-selective radical halogenation or undesired polyhalogenation side reactions.

  • Reaction Monitoring : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (100% Hexanes). The reaction is typically complete within 1.5 hours, visually indicated by the fading of the dark iodine color to a pale yellow.

  • Quenching : Quench the reaction by slowly adding 15 mL of saturated aqueous Na 2​ S 2​ O 3​ while stirring vigorously.

    • Causality: Thiosulfate acts as a mild reducing agent, converting any unreacted highly reactive ICl or I 2​ into water-soluble, inert iodide/chloride salts. This halts the reaction precisely and prevents oxidative degradation of the product during workup.

  • Isolation & Purification : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (100% Hexanes) to yield the pure 1-iodo-4-fluoro-2-methylbenzene.

Workflow Step1 1. Solvation 4-F-2-Me-Ph-TMS in DCM Cool to 0 °C Step2 2. Electrophile Addition Dropwise ICl in DCM Control Exotherm Step1->Step2 Step3 3. Reaction Stir 1.5h Monitor color fade & TLC Step2->Step3 Step4 4. Quench Sat. Na2S2O3 Neutralize oxidants Step3->Step4 Step5 5. Isolation Extraction & Chromatography Pure Product Step4->Step5

Step-by-step experimental workflow for the iodo-desilylation of the arylsilane substrate.

References

  • Title : The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source : National Center for Biotechnology Information (PMC) URL :[Link]

Sources

Method

Application Note: Strategic Utilization of (4-Fluoro-2-methylphenyl)trimethylsilane in Pharmaceutical Intermediate Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the precise engineering of biaryl scaffolds is critical for achieving target specificity and optimal pharmacokinetic profiles. (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) has emerged as a highly versatile organosilicon building block for synthesizing complex active pharmaceutical ingredients (APIs).

The strategic value of this molecule lies in its specific substitution pattern, which provides a synergistic platform for medicinal chemistry:

  • The 4-Fluoro Advantage: The introduction of a fluorine atom at the para position relative to the coupling site effectively blocks cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life and lipophilicity of the resulting API.

  • The 2-Methyl Handle: The ortho-methyl group introduces critical steric hindrance. In biaryl systems, this steric bulk restricts bond rotation, inducing stable atropisomerism—a conformational locking mechanism highly sought after in the design of selective kinase inhibitors.

  • The 1-Trimethylsilyl (TMS) Group: The TMS group acts as a stable, orthogonal reactive handle. Unlike boronic acids, which are notoriously prone to protodeboronation and oligomerization during storage, arylsilanes exhibit exceptional shelf stability, low toxicity, and high compatibility with large-scale pharmaceutical manufacturing[1]. Furthermore, functionalized aryl silanes can be prepared with significant economic advantages compared to classical routes[2].

Mechanistic Pathways: Divergent Synthetic Workflows

The synthetic utility of (4-fluoro-2-methylphenyl)trimethylsilane bifurcates into two primary, highly reliable pathways, allowing chemists to choose the most efficient route based on the target API's complexity.

Pathway A: Fluoride-Activated Hiyama Cross-Coupling

The TMS group can be directly coupled with aryl halides via palladium catalysis. The addition of a fluoride source (e.g., TBAF) generates a hypervalent pentacoordinate fluorosilicate intermediate. This intermediate is highly nucleophilic and readily undergoes transmetalation with the Pd(II) complex, driving the catalytic cycle forward[2]. This pathway is ideal for direct, one-step biaryl formation.

Pathway B: Electrophilic Ipso-Desilylation

Alternatively, the TMS group can act as an electrofuge. Treatment with electrophilic halogens results in ipso-substitution, yielding 1-iodo-4-fluoro-2-methylbenzene. This intermediate can then be deployed in standard Suzuki-Miyaura or Buchwald-Hartwig couplings. This orthogonal approach is particularly valuable when the target API requires sequential coupling steps or when the coupling partner is incompatible with fluoride sources[3].

Workflow SM (4-Fluoro-2-methylphenyl) trimethylsilane Hiyama Fluoride-Activated Hiyama Coupling SM->Hiyama Pd(0), TBAF Ipso Electrophilic Ipso-Iodination SM->Ipso NIS, TFA Biaryl Fluorinated Biaryl API Scaffold Hiyama->Biaryl Iodo 1-Iodo-4-fluoro- 2-methylbenzene Ipso->Iodo Suzuki Orthogonal Suzuki/Buchwald Iodo->Suzuki Pd(0), Ar-B(OH)2 Suzuki->Biaryl

Caption: Divergent synthetic workflows for (4-fluoro-2-methylphenyl)trimethylsilane in API synthesis.

Quantitative Data Presentation: Pathway Comparison

To aid in route selection, the following table summarizes the operational metrics of both pathways based on typical process chemistry standards.

MetricPathway A: Hiyama Cross-CouplingPathway B: Ipso-Iodination + Suzuki
Overall Step Count 1 Step (Direct Biaryl Formation)2 Steps (Iodination Coupling)
Typical Yield 70% – 85%85% – 95% (Step 1) / 80% – 90% (Step 2)
Key Reagents Pd(OAc)₂, Ligand, TBAFNIS, TFA (Step 1) / Pd(0), Base (Step 2)
Primary Advantage Atom economical; avoids halogenated intermediates.Avoids fluoride use; highly orthogonal reactivity.
Process Limitations Sensitive to trace water (protodesilylation risk).Generates stoichiometric succinimide waste.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating system where the causality of each chemical choice is clear, and in-process controls (IPCs) guarantee success.

Protocol A: Fluoride-Activated Hiyama Cross-Coupling

Objective: Direct synthesis of a fluorinated biaryl intermediate via coupling with an aryl bromide.

Causality & Rationale: The activation of the inert C-Si bond requires a fluoride source to form the reactive silicate. We utilize anhydrous Tetrabutylammonium fluoride (TBAF) in THF. Critical Insight: The use of strictly anhydrous conditions is paramount. Trace water will protonate the highly basic fluorosilicate intermediate, leading to competitive protodesilylation (yielding 3-fluoro-toluene) rather than the desired transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (5 mol%) and triphenylphosphine (10 mol%).

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and (4-fluoro-2-methylphenyl)trimethylsilane (1.2 equiv) dissolved in anhydrous THF (0.5 M).

  • Activation: Dropwise, add a 1.0 M solution of anhydrous TBAF in THF (1.5 equiv) at room temperature. The solution will typically darken as the active Pd(0) species is generated and the silicate forms.

  • Heating: Heat the reaction mixture to 70°C.

  • In-Process Control (IPC): Monitor via GC-MS after 4 hours. Validation: The reaction is deemed progressing when the m/z 182 molecular ion (starting silane) diminishes, and the corresponding biaryl mass peak appears. The absence of m/z 110 (protodesilylation byproduct) validates the anhydrous integrity of the system.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')] OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Biaryl Product Silicate Pentacoordinate Fluorosilicate Silicate->TransMet Transfer of Fluorinated Aryl

Caption: Mechanism of the fluoride-activated palladium-catalyzed Hiyama cross-coupling cycle.

Protocol B: Electrophilic Ipso-Iodination

Objective: Conversion of the TMS group to an iodine atom to yield 1-iodo-4-fluoro-2-methylbenzene for subsequent orthogonal couplings.

Causality & Rationale: While elemental iodine can be used, N-iodosuccinimide (NIS) is preferred due to its controlled electrophilicity, which prevents over-halogenation of the electron-rich aromatic ring. Trifluoroacetic acid (TFA) acts as a critical promoter; it protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom. This ensures rapid attack at the sterically hindered 1-position, driving the ipso-desilylation to completion[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve (4-fluoro-2-methylphenyl)trimethylsilane (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in one portion. The suspension will remain relatively unreactive at this stage.

  • Activation: Slowly add Trifluoroacetic acid (TFA) (1.5 equiv) at 0°C. The reaction mixture will gradually turn pink/purple as trace free iodine is liberated during the activation process.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Monitor via Reverse-Phase HPLC. Validation: The reaction is complete when the highly non-polar silane peak is entirely replaced by the moderately polar iodoarene peak. The clean conversion without di-iodinated side products validates the choice of NIS/TFA over harsher reagents.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to neutralize residual electrophilic iodine) and saturated sodium bicarbonate (to neutralize TFA). Extract with DCM, concentrate, and filter through a short pad of silica.

References

  • Title: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Directed ortho Metalation-Based Methodology. Halo-, Nitroso-, and Boro-Induced ipso-Desilylation. Link to an in situ Suzuki Reaction Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Gold-Catalyzed Oxidative Coupling of Arenes and Arylsilanes Source: Organic Syntheses URL: [Link]

  • Title: Selected Patented Cross-Coupling Reaction Technologies Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Application Note: Preparation of (4-fluoro-2-methylphenyl)trimethylsilane via Grignard Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Protocol and Mechanistic Guide Introduction & Mechanistic Rationale The incorporation of silicon into organic f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of silicon into organic frameworks is a highly effective strategy in medicinal chemistry and materials science. Aryltrimethylsilanes serve as robust bioisosteres, lipophilicity modulators, and versatile cross-coupling partners in complex molecule synthesis. Specifically, (4-fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6)[1] is a highly specialized building block that combines the electronic properties of a fluorine atom, the steric influence of an ortho-methyl group, and the unique reactivity of a trimethylsilyl (TMS) moiety.

This application note details a field-proven, two-stage protocol for synthesizing (4-fluoro-2-methylphenyl)trimethylsilane. The methodology relies on the formation of an intermediate Grignard reagent from 1-bromo-4-fluoro-2-methylbenzene (CAS: 452-63-1), followed by a nucleophilic substitution (SN2) at the silicon center of trimethylsilyl chloride (TMSCl).

Causality in Experimental Design
  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is chosen over diethyl ether due to its higher boiling point (66 °C), which allows for a more vigorous reflux to drive the oxidative addition of the aryl bromide. Furthermore, THF is a superior Lewis base, effectively coordinating to the magnesium center and stabilizing the resulting (4-fluoro-2-methylphenyl)magnesium bromide complex[2].

  • Initiation Strategy (Iodine): Magnesium turnings are naturally passivated by a thin layer of magnesium oxide (MgO). A catalytic amount of iodine (I2) is employed to chemically etch this oxide layer, exposing the highly reactive zero-valent magnesium surface and ensuring a reliable, self-starting reaction.

  • Temperature Control during Silylation: The electrophilic quench with TMSCl is highly exothermic. Performing this addition at 0 °C prevents the volatilization of TMSCl (bp 57 °C) and suppresses undesired side reactions, such as Wurtz-type homocoupling.

Workflow A 1-Bromo-4-fluoro- 2-methylbenzene (CAS: 452-63-1) B Mg Turnings, I2 Anhydrous THF Reflux, 1-2 h A->B C (4-Fluoro-2-methylphenyl) magnesium bromide (Intermediate) B->C D TMSCl 0 °C to RT 2-4 h C->D E (4-Fluoro-2-methylphenyl) trimethylsilane (CAS: 1314902-93-6) D->E

Caption: Synthetic workflow for the preparation of (4-fluoro-2-methylphenyl)trimethylsilane.

Materials and Reagents

Strict adherence to anhydrous conditions is mandatory. All glassware must be flame-dried under vacuum and purged with inert gas (Nitrogen or Argon).

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Safety / Handling Notes
1-Bromo-4-fluoro-2-methylbenzene Starting Material189.031.01.89 g (1.26 mL)Irritant; handle in fume hood.
Magnesium Turnings Metal / Reductant24.311.2292 mgFlammable solid; keep dry.
Iodine (I2) Initiator253.810.02~50 mgCorrosive; toxic vapor.
Trimethylsilyl chloride (TMSCl) Electrophile108.641.21.30 g (1.52 mL)Corrosive; reacts violently with water.
Anhydrous THF Solvent72.11N/A20 mLFlammable; peroxide former.
Sat. NH4Cl (aq) Quenching AgentN/AN/A20 mLMildly acidic; safe for handling.

Step-by-Step Protocol

Part A: Formation of the Grignard Reagent

This section functions as a self-validating system; visual cues confirm the success of the initiation.

  • Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen.

  • Loading: Add magnesium turnings (292 mg, 12.0 mmol) and a single crystal of iodine (~50 mg) to the flask.

  • Initiation: Add 5.0 mL of anhydrous THF to the flask. The solution will initially appear brown/purple due to the dissolved iodine. Add approximately 0.2 mL (10% of the total volume) of 1-bromo-4-fluoro-2-methylbenzene[2].

  • Validation Checkpoint: Stir the mixture at room temperature. Within 5–15 minutes, the reaction should self-initiate. Validation cues: The brown iodine color will rapidly fade to colorless or pale gray, the THF will begin to gently boil (exotherm), and the magnesium surface will appear bright and pitted. If initiation fails, gently warm the flask with a heat gun until bubbling is observed.

  • Addition: Once initiated, dilute the remaining 1-bromo-4-fluoro-2-methylbenzene in 5.0 mL of anhydrous THF. Add this solution dropwise via syringe over 15–20 minutes to maintain a steady, gentle reflux.

  • Maturation: After the addition is complete, heat the mixture to a gentle reflux using an oil bath for 1 hour to ensure complete consumption of the aryl halide[2]. The resulting Grignard solution should be a dark, grayish-brown homogeneous liquid with minimal residual magnesium.

Part B: Silylation
  • Cooling: Remove the oil bath and allow the Grignard solution to cool to room temperature. Subsequently, cool the flask to 0 °C using an ice-water bath.

  • Electrophilic Quench: Dissolve trimethylsilyl chloride (1.52 mL, 12.0 mmol) in 5.0 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent at 0 °C over 10 minutes[3].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 to 4 hours. A white precipitate of magnesium salts (MgBrCl) will gradually form, indicating the progression of the SN2 reaction at the silicon center.

Mechanism Step1 Step1 Step2 Step2 Step1->Step2 THF Coordination Step3 Step 3: Elimination Formation of Ar-SiMe3 + MgBrCl Step2->Step3 SN2 @ Silicon

Caption: Mechanistic pathway of Grignard reagent formation and SN2 silylation at the silicon center.

Part C: Work-up and Purification
  • Quenching: Cool the mixture back to 0 °C. Carefully add 20 mL of saturated aqueous ammonium chloride (NH4Cl) dropwise to quench any unreacted Grignard reagent and excess TMSCl. Note: Avoid strong acids (e.g., HCl) as they can promote protodesilylation (cleavage of the Ar-Si bond).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 100% hexanes) or vacuum distillation to afford the pure product as a colorless liquid.

Analytical Characterization & Expected Data

The expected yield for this transformation is typically between 75% and 85% [3]. The identity and purity of the synthesized (4-fluoro-2-methylphenyl)trimethylsilane can be verified using the following expected spectroscopic parameters:

Analytical MethodExpected Signals / Data Points
GC-MS (EI) m/z = 182.1 (M+), 167.1 ([M-CH3]+, base peak corresponding to the stable silicon cation).
1H NMR (CDCl3) δ 7.35 (dd, 1H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 2.42 (s, 3H, Ar-CH3), 0.30 (s, 9H, -Si(CH3)3).
13C NMR (CDCl3) δ 163.5 (d, C-F), 145.2, 136.1, 132.4, 116.5, 112.3, 22.8 (Ar-CH3), -0.5 (-Si(CH3)3).
19F NMR (CDCl3) δ -114.5 (m, 1F, Ar-F).

Troubleshooting Guidelines

  • Grignard Fails to Initiate: If the iodine color persists and no exotherm is observed, the magnesium may be heavily oxidized or the THF may contain moisture. Solution: Add a small crystal of iodine and 1-2 drops of 1,2-dibromoethane (a chemical activator that vigorously reacts with Mg to form ethylene gas and MgBr2, exposing fresh metal).

  • Low Yield / High Protodesilylation: If the final product contains significant amounts of 3-fluorotoluene (the protodesilylated byproduct), moisture was likely introduced during the silylation step, or the work-up was too acidic. Solution: Ensure rigorous anhydrous conditions prior to the NH4Cl quench.

  • Wurtz Coupling Byproducts: The formation of biaryl species (e.g., 4,4'-difluoro-2,2'-dimethyl-1,1'-biphenyl) indicates that the aryl halide reacted with the newly formed Grignard reagent. Solution: Ensure the Grignard formation is sufficiently diluted and that the aryl halide is added slowly.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodesilylation in (4-Fluoro-2-methylphenyl)trimethylsilane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unexpected degradation when working with (4-fluoro-2-methylphenyl)trimethylsilane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unexpected degradation when working with (4-fluoro-2-methylphenyl)trimethylsilane . The primary failure mode for this arylsilane in cross-coupling (e.g., Hiyama), directed metalation, or electrophilic aromatic substitution is protodesilylation —the undesired cleavage of the C(sp²)–Si bond and its replacement with a C–H bond, yielding 3-fluorotoluene.

Diagnostic Logic & Troubleshooting Workflow

Before altering your synthetic route, you must determine whether the protodesilylation is driven by electrophilic (acidic) or nucleophilic (basic/fluoride) pathways.

DiagnosticWorkflow Start Detect 3-Fluorotoluene in Reaction Mixture Analyze Analyze Reaction Conditions Start->Analyze Acid Acidic Conditions (pH < 7, Lewis Acids) Analyze->Acid Base Basic / Fluoride Conditions (pH > 7, TBAF, CsF) Analyze->Base ActionAcid Buffer System Remove Protic Solvents Acid->ActionAcid ActionBase Switch to Aprotic Solvent Reduce F- Equivalents Base->ActionBase

Caption: Diagnostic workflow for identifying and mitigating protodesilylation conditions.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my (4-fluoro-2-methylphenyl)trimethylsilane spontaneously converting into 3-fluorotoluene during my reaction? A: This degradation is caused by protodesilylation. The trimethylsilyl (TMS) group is highly labile compared to bulkier silyl groups (like TIPS or TBS)[1]. In your specific molecule, the aromatic ring is electronically activated. The methyl group at the 2-position provides electron density via hyperconjugation, and the fluorine at the 4-position donates electron density through resonance (+M effect)[2]. Because both substituents are ortho and para to the ipso carbon (C1), respectively, they synergistically stabilize the cationic intermediate formed during electrophilic attack, making the C–Si bond highly susceptible to cleavage by trace protons[3].

Q2: How do I distinguish between acid-catalyzed and base-catalyzed protodesilylation? A: The causality and transition states differ entirely based on your reaction environment:

  • Acid-Catalyzed (Electrophilic): Protons (from trace moisture, acidic impurities, or Lewis acids) directly attack the ipso carbon. This forms a positively charged Wheland intermediate, followed by the rapid expulsion of the silyl group[3].

  • Base/Fluoride-Catalyzed (Nucleophilic): Nucleophiles (OH⁻, F⁻) attack the sterically unhindered silicon atom of the TMS group. This forms a hypervalent pentacoordinate silicate intermediate [Ar–SiMe₃(Nu)]⁻[4]. This intermediate strongly polarizes the C–Si bond, increasing the carbanionic character of the ipso carbon, which is then rapidly protonated by any available protic source (even trace water in solvents)[1].

Mechanism cluster_0 Acidic Pathway cluster_1 Basic/Fluoride Pathway ArSi Ar-SiMe3 Starting Material Wheland Wheland Intermediate [Ar(H)(SiMe3)]+ ArSi->Wheland H+ Attack Silicate Pentacoordinate Silicate [Ar-SiMe3(Nu)]- ArSi->Silicate Nu- Attack Product 3-Fluorotoluene Desilylated Arene Wheland->Product -TMS+ Silicate->Product +H+ / -TMSNu

Caption: Divergent mechanistic pathways for the protodesilylation of arylsilanes.

Q3: My Hiyama cross-coupling protocol requires a fluoride source. How can I prevent the fluoride from destroying my starting material? A: Fluoride sources (like TBAF) are necessary to activate the silane for transmetalation, but excess fluoride leads to premature cleavage[1]. To mitigate this, reduce the fluoride concentration by using a slow-addition protocol (syringe pump), switch to a milder fluoride source like TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate), or utilize a fluoride-free activation method using silanolates if applicable[1].

Quantitative Risk Assessment

The rate of protodesilylation is highly dependent on both the electronic nature of the arylsilane and the reaction conditions[2]. The table below summarizes the kinetic impact of various parameters to help you optimize your choices.

Table 1: Kinetic Impact of Reaction Parameters on Protodesilylation Rate

Reaction Parameter / ConditionMechanistic IntermediateRelative Cleavage RatePrimary Mitigation Strategy
Strong Acids (e.g., TFA, HCl) Wheland (Cationic)Very Fast (< 10 mins)Buffer reaction; use strictly aprotic conditions.
Aqueous Base (e.g., NaOH/H₂O) Pentacoordinate SilicateFast (1 - 2 Hours)Switch to anhydrous, weaker bases (e.g., K₃PO₄, Cs₂CO₃)[1].
Fluoride Excess (e.g., TBAF) Fluorosilicate AnionFast (1 - 2 Hours)Limit F⁻ to catalytic amounts; ensure rigorous exclusion of moisture.
Photocatalytic (Blue Light/Acridinium) Aryl Radical CationModerate (Hours)Shield from intense light if using photoredox conditions[5].
Sterically Hindered Silane (TIPS) Sterically ShieldedVery Slow (Days)Substitute TMS for TIPS or TES to block nucleophilic attack at Si.

Self-Validating Experimental Protocol: Arylsilane Stability Screen

To definitively diagnose whether your reaction failure is due to protodesilylation or another pathway (e.g., homocoupling), you must isolate the silane from the catalytic cycle. This self-validating protocol uses an internal standard to quantify degradation independent of the desired reaction[1].

Objective: Quantify the baseline stability of (4-fluoro-2-methylphenyl)trimethylsilane under your specific reaction conditions.

Materials Required:

  • (4-fluoro-2-methylphenyl)trimethylsilane (Substrate)

  • Dodecane or Naphthalene (Internal Standard)

  • Anhydrous solvent (matching your planned reaction)

  • Base/Fluoride source (matching your planned reaction)

Step-by-Step Methodology:

  • Preparation of Standardized Solution: In an oven-dried, argon-purged vial, dissolve 0.1 mmol of (4-fluoro-2-methylphenyl)trimethylsilane and 0.1 mmol of dodecane (internal standard) in 1.0 mL of your anhydrous solvent.

  • Baseline Sampling: Extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC-MS or GC-FID to establish the baseline ratio of Substrate:Internal Standard (t=0).

  • Execution of the Control Matrix: Add your reaction additives (e.g., 2.0 equiv. K₂CO₃ or 1.1 equiv. TBAF) to the vial. Do not add the palladium catalyst or the electrophilic coupling partner.

  • Simulated Reaction: Seal the vial and heat to your target reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Time-Course Quenching: At t=1h, t=4h, and t=12h, withdraw 50 µL aliquots. Quench each immediately by filtering through a small pad of silica gel (to remove base/fluoride) and elute with ethyl acetate.

  • Quantitative Analysis: Analyze the aliquots via GC-MS.

    • Validation Logic: If the ratio of Substrate:Internal Standard decreases and a new peak corresponding to 3-fluorotoluene (m/z ~110) appears, protodesilylation is confirmed. If the substrate degrades but no 3-fluorotoluene is observed, look for homocoupling or oxidation byproducts.

  • Optimization Iteration: If degradation >15% is observed within the first hour, your conditions are too harsh. Switch to a weaker base, strictly anhydrous solvents, or synthesize the TIPS-protected analogue before proceeding to the full cross-coupling reaction.

References

  • BenchChem. "Troubleshooting common side reactions in cross-coupling of silyl ethers." BenchChem Tech Support.
  • Oestreich, M. et al. "Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization.
  • Han, D. et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes." The Journal of Organic Chemistry, 2018.
  • Kuhlmann, J. H., & Uygur, M.
  • Utimoto, K. et al. "Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives." Bulletin of the Chemical Society of Japan, 2002.

Sources

Optimization

Column chromatography purification techniques for crude (4-fluoro-2-methylphenyl)trimethylsilane

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of (4-fluoro-2-methylphenyl)trimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of (4-fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6).

As a highly non-polar and relatively low-molecular-weight arylsilane (MW: 182.31 g/mol )[1], this compound presents unique chromatographic challenges, primarily related to its volatility, co-elution with structurally similar starting materials, and potential sensitivity to acidic stationary phases. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity isolation.

I. Frequently Asked Questions & Troubleshooting

Q1: I am experiencing significant product loss during solvent removal after column chromatography. How can I prevent this? Causality: (4-Fluoro-2-methylphenyl)trimethylsilane lacks hydrogen-bond-donating or accepting groups and has a low dipole moment. Combined with its low molecular weight, it is highly volatile. Standard rotary evaporation of hexanes (boiling point ~68 °C) often requires vacuum levels that inadvertently co-distill the product. Solution: Substitute hexanes with n-pentane (boiling point ~36 °C) as the mobile phase. Pentane can be removed at much higher pressures (e.g., >250 mbar) and lower water bath temperatures (<25 °C), drastically reducing the vapor pressure of the arylsilane during concentration.

Q2: My product co-elutes perfectly with the aryl halide starting material (e.g., 4-fluoro-2-methylbromobenzene). How can I separate them? Causality: Both the TMS-arene and the halo-arene are extremely lipophilic. On standard normal-phase silica gel, both compounds exhibit an Rf​ value between 0.85 and 0.95 in 100% hexanes, making them virtually inseparable by standard isocratic elution. Solution: Normal-phase chromatography is ineffective here. You must switch the separation modality.

  • Reverse-Phase Chromatography (C18): Utilizing a C18 functionalized silica column with an Acetonitrile/Water gradient exploits minor differences in the hydrophobic surface area between the bromine atom and the TMS group.

  • Fractional Distillation: If the reaction scale permits (>5 grams), fractional distillation under reduced pressure is highly effective due to the boiling point differential between the aryl halide and the TMS-arene.

Q3: I observe a desilylated byproduct (3-fluorotoluene) in my post-column NMR. Why is the TMS group cleaving? Causality: This is a classic case of protodesilylation. While arylsilanes are generally more robust than silyl ethers (R-O-TMS)[2], standard silica gel contains acidic surface silanol groups (pKa ~4.5 to 8.5). Prolonged residence time on the column can protonate the ipso-carbon of the electron-rich aromatic ring, leading to the cleavage of the C(sp2)–Si bond[3]. Solution: Deactivate the silica gel prior to loading. Pre-flushing the column with a mobile phase containing 1% triethylamine ( Et3​N ) neutralizes the acidic silanols, preventing electrophilic attack on the arylsilane.

II. Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical & Chromatographic Properties

Summarizing the expected behavior of (4-fluoro-2-methylphenyl)trimethylsilane to establish baseline analytical expectations.

ParameterValue / SpecificationMechanistic Implication
Molecular Weight 182.31 g/mol [4]High volatility; requires gentle solvent evaporation.
Polarity Extremely LowWill not retain on silica; elutes near the solvent front.
Recommended Eluent 100% n-PentaneAllows for low-temperature rotary evaporation.
Expected Rf​ 0.85 – 0.95 (Pentane)Requires rapid fraction collection; minimal column residence time.
Detection Method UV (254 nm), KMnO4​ stainLacks strong chromophores; UV absorption may be weak.
Table 2: Rapid Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Yield < 50% (Good NMR conversion) Product volatilization during rotovap.Switch to pentane; keep bath < 25°C, vacuum > 250 mbar.
Co-elution with starting material Identical lipophilicity on bare silica.Transition to C18 Reverse-Phase or Fractional Distillation.
Presence of 3-fluorotoluene Acid-catalyzed protodesilylation.Deactivate silica with 1% Et3​N prior to loading.
Streaking on TLC Column overloading / poor solubility.Dilute sample; use a wider column diameter to increase capacity.

III. Experimental Workflow & Decision Logic

The following decision tree dictates the logical flow for troubleshooting the purification of this specific arylsilane.

G Start Crude (4-fluoro-2-methylphenyl) trimethylsilane TLC TLC Analysis (100% Hexanes) Start->TLC Coelution Co-elution with Aryl Halide? TLC->Coelution Distillation Fractional Distillation or Reverse-Phase C18 Coelution->Distillation Yes Silica Normal Phase Silica Chromatography Coelution->Silica No Desilylation Protodesilylation Detected? Silica->Desilylation Deactivate Deactivate Silica (1% Et3N in Hexanes) Desilylation->Deactivate Yes Evap Solvent Evaporation Desilylation->Evap No Deactivate->Evap Loss Product Loss (Volatility)? Evap->Loss Pentane Use Pentane Eluent Rotovap < 25°C, >150 mbar Loss->Pentane Yes Pure Pure Product Loss->Pure No Pentane->Pure

Figure 1: Troubleshooting workflow for (4-fluoro-2-methylphenyl)trimethylsilane purification.

IV. Validated Protocol: Deactivated Silica Gel Chromatography

To ensure scientific integrity, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that the physical parameters (pH, mass) remain within the required tolerances to prevent product degradation or loss.

Step 1: Stationary Phase Preparation & Deactivation
  • Prepare a solvent mixture of 99% n-pentane and 1% triethylamine ( Et3​N ) (v/v).

  • Create a slurry of standard flash silica gel (40-63 µm) using the prepared solvent mixture and pack the column.

  • Flush the packed column with at least 3 column volumes (CV) of the Et3​N /pentane mixture.

  • Validation Checkpoint (pH): Collect a single drop of the eluting solvent from the column stopcock and spot it onto a strip of water-wetted universal pH indicator paper. Proceed only if the pH is ≥ 7.5, confirming complete neutralization of the acidic silanols.

Step 2: Sample Loading
  • Dissolve the crude (4-fluoro-2-methylphenyl)trimethylsilane in the absolute minimum volume of 100% n-pentane (e.g., 1 mL per gram of crude).

  • Carefully apply the solution to the flat head of the silica bed using a long glass pipette to prevent disturbing the sand/silica layer.

  • Push the sample into the silica bed using slight positive pressure (nitrogen or argon).

Step 3: Isocratic Elution
  • Elute the column using 100% n-pentane. (Note: The initial 1% Et3​N flush is sufficient to keep the column deactivated; it is not necessary to include Et3​N in the running eluent, which simplifies downstream solvent removal).

  • Collect fractions corresponding to 0.25 CVs.

  • Validation Checkpoint (TLC): Spot fractions on a silica TLC plate. Elute with 100% hexanes. Visualize first under short-wave UV (254 nm). Because the compound may have weak UV absorbance, follow up by dipping the plate in basic Potassium Permanganate ( KMnO4​ ) stain and gently heating. The product will appear as a bright yellow spot against a purple background.

Step 4: Controlled Concentration
  • Pool the product-containing fractions into a pre-weighed round-bottom flask.

  • Set the rotary evaporator water bath to no higher than 20–25 °C .

  • Gradually reduce the pressure to 250 mbar to remove the bulk of the pentane.

  • Validation Checkpoint (Mass Stability): Once the visible solvent has evaporated, remove the flask, dry the outside, and weigh it. Return it to the rotovap at 150 mbar for exactly 5 minutes, then re-weigh. If the mass decreases by more than 2% between the 5-minute intervals, you are actively volatilizing the purified product. Immediately break the vacuum and backfill with argon.

V. References

  • Title: Utilization of a Trimethylsilyl Group as a Synthetic Equivalent of a Hydroxyl Group via Chemoselective C(sp3)–H Borylation at the Methyl Group on Silicon Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Simple Silyl Linker for the Solid Phase Organic Synthesis of Aryl-Containing Molecules Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Preventing degradation of (4-fluoro-2-methylphenyl)trimethylsilane during long-term storage

Welcome to the Technical Support Center for organosilicon reagents. As a highly valuable building block in cross-coupling reactions, radiolabeling, and API synthesis, (4-fluoro-2-methylphenyl)trimethylsilane requires rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilicon reagents. As a highly valuable building block in cross-coupling reactions, radiolabeling, and API synthesis, (4-fluoro-2-methylphenyl)trimethylsilane requires rigorous handling protocols. This guide provides field-proven methodologies and mechanistic troubleshooting to ensure the long-term integrity of your reagent.

The Causality of Degradation: Mechanism of Protodesilylation

While (4-fluoro-2-methylphenyl)trimethylsilane is physically stable under ideal conditions, its primary vulnerability during long-term storage is 1[1]. This degradation pathway is triggered when the silicon-aryl bond is exposed to adventitious moisture, acids, or bases.

Mechanistically, trace protons (H⁺) attack the electron-rich aromatic ring at the ipso-carbon, generating a Brønsted-acidic 2[2]. Subsequent nucleophilic attack by water or halide ions on the silicon atom irreversibly cleaves the C–Si bond. The reagent degrades into 3-fluoro-1-methylbenzene and trimethylsilanol, which rapidly condenses into volatile hexamethyldisiloxane.

Protodesilylation A (4-Fluoro-2-methylphenyl)TMS (Intact Reagent) C Wheland Intermediate (Ipso-protonation) A->C B Trace Moisture / H+ (Environmental Insult) B->C D Nucleophilic Attack (H2O on Silicon) C->D E Degradation Products: 3-Fluoro-1-methylbenzene + Trimethylsilanol D->E

Degradation pathway of arylsilanes via protodesilylation.

Quantitative Storage Parameters

To prevent kinetic degradation, strict environmental controls must be maintained. Below is the self-validating storage matrix for this specific arylsilane.

ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term)Minimizes the kinetic energy required to reach the activation energy of Si–C bond cleavage.
Atmosphere Argon (≤ 1 ppm O₂/H₂O)Prevents hydrolysis. Argon is preferred over Nitrogen as it is denser than air and effectively blankets the liquid.
Container Amber borosilicate glassPrevents photo-induced radical degradation pathways.
Seal PTFE-lined silicone septumPTFE is chemically inert to silanes; silicone provides a resealable barrier after needle puncture.
Additives 3Å Molecular SievesActively scavenges adventitious water (H₂O kinetic diameter is ~2.6Å) introduced during repeated sampling.

Self-Validating Protocol: Anhydrous Preparation & Long-Term Storage

To ensure trustworthiness and reproducibility in your downstream cross-coupling or radiolabeling experiments, follow this self-validating protocol for preparing the reagent for long-term storage. By aliquoting the reagent, you create a closed-loop system where the potential contamination of a single working vial does not compromise the primary stock.

Step 1: Preparation of Moisture Scavengers

  • Activate 3Å molecular sieves by heating in a vacuum oven at 250°C for 12 hours.

  • Cool the sieves under an active Argon atmosphere to prevent atmospheric moisture readsorption.

Step 2: Inert Atmosphere Transfer

  • Transfer the sealed bottle of (4-fluoro-2-methylphenyl)trimethylsilane and the activated sieves into an inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Uncap the reagent bottle and carefully add 10% w/v of the activated 3Å molecular sieves directly to the liquid.

Step 3: Aliquoting (Self-Validating Step)

  • Divide the bulk reagent into single-use or small-volume aliquots (e.g., 1 mL or 5 mL) in pre-dried amber borosilicate vials. Causality: Aliquoting minimizes the number of times the reagent is exposed to atmospheric contamination during septa punctures.

  • Seal each vial with a fresh PTFE-lined crimp cap.

Step 4: Secondary Containment

  • Remove the vials from the glovebox.

  • Wrap the caps tightly with Parafilm or PTFE tape to provide a secondary moisture barrier.

  • Store the vials in a desiccator placed inside a dedicated chemical refrigerator (2–8°C).

StorageWorkflow S1 Receive Reagent (Inspect Seal) S2 Transfer to Glovebox (Ar/N2 Atmosphere) S1->S2 S3 Add Activated 3A Molecular Sieves S2->S3 S4 Aliquot & Seal (PTFE Septum) S3->S4 S5 Store at 2-8°C (Desiccator) S4->S5

Workflow for anhydrous preparation and long-term storage.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My (4-fluoro-2-methylphenyl)trimethylsilane has turned cloudy. What happened, and can I still use it? A: Cloudiness or the presence of a white precipitate indicates that moisture has breached the vial, leading to protodesilylation and the subsequent condensation of trimethylsilanol into hexamethyldisiloxane and higher-order siloxanes. The reagent has degraded. Do not use it for sensitive reactions, as the stoichiometry of the active arylsilane is now compromised.

Q2: How does the ortho-methyl group affect the stability of this specific arylsilane compared to a standard phenyltrimethylsilane? A: The ortho-methyl group introduces steric hindrance around the silicon atom. While this steric bulk physically protects the Si–C bond from simple nucleophilic attack during storage, it also causes3[3] upon cleavage. In metal-catalyzed reactions, this release of steric strain actually accelerates transmetalation, making it highly reactive for applications like 4[4]. Therefore, it is bench-stable but catalytically hyper-reactive.

Q3: Can I store this reagent in standard plastic tubes (e.g., Eppendorf or Falcon tubes) for short-term use? A: No. Organosilanes can leach plasticizers from standard polypropylene or polystyrene tubes, and these plastics are highly permeable to atmospheric oxygen and moisture. Always use borosilicate glass vials with PTFE-lined caps.

Q4: How can I verify the integrity of the reagent before a critical experiment? A: Perform a quick ¹H NMR and ¹⁹F NMR analysis using anhydrous CDCl₃.

  • ¹H NMR: Look for the sharp singlet of the trimethylsilyl (TMS) group at ~0.3 ppm. If you see a shift or multiple peaks in this region (e.g., ~0.1 ppm for hexamethyldisiloxane), degradation has occurred.

  • ¹⁹F NMR: The fluorine atom provides a highly sensitive probe. A single peak should be observed for the intact para-fluoro group. The appearance of a new fluorine peak corresponding to 3-fluoro-1-methylbenzene confirms Si–C bond cleavage.

References

  • Title: Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles | Source: PMC | URL: 1

  • Title: Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst | Source: Journal of the American Chemical Society | URL: 3

  • Title: Organosilicon Precursors for Efficient Aromatic Copper-Mediated Radiocyanation | Source: ChemRxiv | URL: 4

  • Title: Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization | Source: ACS Catalysis | URL: 2

Sources

Optimization

Technical Support Center: Solvent Optimization for (4-fluoro-2-methylphenyl)trimethylsilane Cross-Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving (4-fluoro-2-methylphenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving (4-fluoro-2-methylphenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency through systematic solvent optimization. The unique electronic and steric properties of this arylsilane present distinct challenges and opportunities in forming crucial carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: My Hiyama coupling reaction with (4-fluoro-2-methylphenyl)trimethylsilane is sluggish and gives low yields. What are the likely causes?

A1: Low yields in Hiyama couplings of arylsilanes are frequently traced back to inefficient activation of the organosilane.[1][2] The silicon-carbon bond in (4-fluoro-2-methylphenyl)trimethylsilane requires activation by a fluoride source or a strong base to facilitate transmetalation to the palladium center.[1][2]

Troubleshooting Steps:

  • Activator Choice: The most common activators are fluoride sources like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3] The choice and amount of the activator are critical. Anhydrous conditions are often preferred when using fluoride activators to avoid side reactions.

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[4][5] For Hiyama couplings, polar aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are often employed.[6] The solubility of the fluoride activator can vary significantly between solvents, impacting its effectiveness.

  • Catalyst System: Ensure your palladium catalyst and ligand are active.[7] Consider using air-stable precatalysts to improve reproducibility.[8] The choice of ligand can also influence the rate of both oxidative addition and reductive elimination.[9]

Q2: I'm observing significant protodesilylation of my (4-fluoro-2-methylphenyl)trimethylsilane starting material. How can I minimize this side reaction?

A2: Protodesilylation, the cleavage of the C-Si bond and its replacement with a C-H bond, is a common side reaction, particularly under harsh conditions or in the presence of protic sources.[10]

Troubleshooting Steps:

  • Anhydrous Conditions: Rigorously dry your solvent and reagents. The presence of water can facilitate protodesilylation, especially in the presence of a base or fluoride activator.[11]

  • Base Selection: If using a base for activation, consider a milder, non-nucleophilic base. Strong bases can promote protodesilylation.[12]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodesilylation pathway relative to the desired cross-coupling.[13]

  • Activator Concentration: Use the minimum effective concentration of the fluoride activator. Excess fluoride can lead to increased side reactions.

Q3: Can I use (4-fluoro-2-methylphenyl)trimethylsilane in Suzuki-Miyaura type couplings? If so, what are the key considerations?

A3: While less common than Hiyama coupling for organosilanes, it is possible to adapt conditions for a Suzuki-like process. This typically involves converting the arylsilane to a more reactive species in situ.

Key Considerations:

  • Conversion to Silanol or Silanolate: One strategy is the in situ conversion of the trimethylsilane to a highly reactive silanol or silanolate. This can be achieved using a strong base like potassium trimethylsilanolate (KOSiMe₃) or by oxidative cleavage.[14][15]

  • Solvent Choice: The choice of solvent will be critical for the stability and reactivity of the in situ generated nucleophile. Anhydrous polar aprotic solvents are generally preferred.

  • Homocoupling: Be vigilant for homocoupling of the aryl halide partner, which can be promoted by the presence of oxygen.[16][17] Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial.[7]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of (4-fluoro-2-methylphenyl)trimethylsilane.

Problem 1: Low Conversion of Starting Materials

dot

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodesilylation)

dot

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: (4-fluoro-2-methylphenyl)trimethylsilane vs (4-fluorophenyl)trimethylsilane

An in-depth mechanistic understanding of arylsilane reactivity is essential for rational catalyst design and late-stage functionalization in drug development. While (4-fluorophenyl)trimethylsilane (4-F-Ph-TMS) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic understanding of arylsilane reactivity is essential for rational catalyst design and late-stage functionalization in drug development. While (4-fluorophenyl)trimethylsilane (4-F-Ph-TMS) serves as a reliable, unhindered substrate in cross-coupling, the introduction of a single methyl group in (4-fluoro-2-methylphenyl)trimethylsilane (4-F-2-Me-Ph-TMS) fundamentally alters the reaction landscape.

As an Application Scientist, I evaluate these substrates not just by their end yields, but by the causality of their behavior: how the ortho-methyl group introduces a competing dynamic between steric hindrance (decelerating transmetalation) and electronic enrichment (accelerating electrophilic attack). This guide objectively compares their performance across two primary reaction paradigms: Transmetalation-driven Hiyama coupling and Electrophilic Aromatic Substitution (SEAr).

Molecular & Electronic Profiling

To understand the divergent reactivity of these two silanes, we must first isolate their structural differences. The trimethylsilyl (TMS) group is exceptionally bulky. When an adjacent ortho-position is occupied by a methyl group, the local steric environment around the C–Si bond becomes highly congested.

  • (4-fluorophenyl)trimethylsilane : The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a resonance-donating effect (+M). The ipso-carbon remains sterically accessible.

  • (4-fluoro-2-methylphenyl)trimethylsilane : The ortho-methyl group provides an inductive electron-donating effect (+I) and hyperconjugation, slightly increasing the electron density of the aromatic ring. However, its primary impact is steric, effectively shielding the C–Si bond from nucleophilic activation and transition-metal approach.

Table 1: Physicochemical & Structural Comparison
Parameter(4-fluorophenyl)trimethylsilane(4-fluoro-2-methylphenyl)trimethylsilane
CAS Number 455-17-41314902-93-6
Steric Hindrance at C-Si Low (Unhindered ortho positions)High (Blocked by ortho-methyl)
Electronic Profile Neutral/Slightly deactivatedElectron-enriched (+I from methyl)
Primary Reactivity Barrier Oxidative addition/ActivationTransmetalation (Steric clash)

Transmetalation-Driven Pathways: Hiyama Cross-Coupling

In standard Hiyama cross-coupling, the arylsilane must first be activated by a nucleophile (such as a fluoride ion or alkoxide) to form a hypervalent, pentacoordinate silicate intermediate. This intermediate then undergoes transmetalation with a transition metal catalyst (Pd, Cu, or Rh).

The Causality of Failure: The ortho-methyl group in 4-F-2-Me-Ph-TMS severely restricts the trajectory of the incoming activator. Even if the silicate forms, the subsequent transmetalation step is sterically blocked. As demonstrated in [1], shifting from an unhindered arylsilane to an ortho-methyl substituted analog plummets the yield from >90% to trace amounts (<5%). Recent 2026 data on [2] corroborates this, explicitly citing steric hindrance as the cause for significant yield drops when ortho-methyl substrates are employed.

G A Arylsilane C Pentacoordinate Silicate [ArSiMe₃X]⁻ A->C Activation B Activator (F⁻/OR⁻) B->C D1 4-F-Ph-TMS Unhindered: Fast Transmetalation C->D1 Transmetalation (High Yield) D2 4-F-2-Me-Ph-TMS Hindered: Blocked Transmetalation C->D2 Steric Clash (Low Yield)

Steric hindrance of the ortho-methyl group blocking transmetalation in Hiyama coupling.

Experimental Protocol 1: Self-Validating Hiyama Cross-Coupling

This protocol utilizes a fluoride-free alkoxide activation system to evaluate steric tolerance.

  • Preparation : In a glovebox, charge a Schlenk tube with the aryl halide (0.5 mmol), Pd(OAc)₂ (5 mol%), and an appropriate phosphine ligand (e.g., SPhos, 10 mol%).

  • Silane Addition : Add 1.5 equivalents of the chosen arylsilane ((4-fluorophenyl)trimethylsilane or its ortho-methyl counterpart).

  • Activation : Inject 2.0 equivalents of KOSiMe₃ (as a 1.0 M solution in THF) to initiate silicate formation.

  • Validation Checkpoint (Crucial) : After 30 minutes at 60°C, extract a 50 µL aliquot. Analyze via ¹⁹F NMR and ¹H NMR. The disappearance of the sharp Ar-SiMe₃ singlet (~0.25 ppm) validates successful silicate formation. If the signal persists (highly likely for 4-F-2-Me-Ph-TMS), the reaction is sterically stalled at the activation phase, and prolonged heating will only lead to silane degradation.

  • Coupling : If validated, proceed heating at 80°C for 12 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.

Electrophilic Aromatic Substitution (SEAr): Gold-Catalyzed Oxidative Coupling

When arylsilanes are subjected to Gold(III)-catalyzed oxidative coupling, the mechanism shifts entirely. Instead of transmetalation, the Au(III) species acts as a potent electrophile, directly attacking the ipso-carbon to cleave the C–Si bond (an SEAr pathway).

The Causality of Electronic Acceleration: Here, the inductive electron-donating effect (+I) of the ortho-methyl group becomes an asset. Kinetic studies on the [3] reveal a fascinating dichotomy: the ortho-methyl group actually increases the relative rate of the initial electrophilic auration because it enriches the electron density at the ipso-carbon. However, the same steric bulk that plagued the Hiyama coupling returns to hinder the final reductive elimination step, ultimately decreasing the overall catalytic turnover rate.

G A Au(III) Precatalyst B Electrophilic Attack (SEAr at ipso-Carbon) A->B C1 4-F-Ph-TMS Standard Rate B->C1 C2 4-F-2-Me-Ph-TMS Faster Attack (+I effect) B->C2 D Reductive Elimination C1->D C2->D Steric Clash E Slower Turnover due to Steric Bulk D->E For ortho-Me

Electronic acceleration vs steric deceleration in Gold-catalyzed oxidative coupling.

Experimental Protocol 2: Self-Validating Gold-Catalyzed SEAr Coupling

This protocol utilizes thtAuBr₃ to facilitate kinetic tracking of the SEAr pathway.

  • Reagent Assembly : In an amber vial (to prevent photolytic degradation), combine the arene (1.0 mmol) and the arylsilane (0.5 mmol) in dichloroethane (DCE).

  • Oxidant & Catalyst : Add 1.2 equivalents of an iodine(III) oxidant (e.g., PhI(OAc)₂) followed by 2 mol% of thtAuBr₃ precatalyst.

  • Validation Checkpoint (Crucial) : Monitor the reaction via GC-MS after 2 hours. The presence of homocoupled silane (Ar-Ar) indicates an imbalance in the Au(I)/Au(III) redox cycle, proving the silane is undergoing premature desilylation. If homocoupling exceeds 5%, adjust the oxidant stoichiometry or lower the temperature to 10°C to suppress this off-target SEAr pathway.

  • Completion : Stir at room temperature for 24 hours. Filter through a short pad of silica to remove gold residues, concentrate, and isolate the biaryl product.

Quantitative Reactivity Summary

The table below synthesizes the expected performance of both substrates across the discussed catalytic regimes, grounded in the referenced literature.

Table 2: Reactivity & Yield Comparison in Catalysis
Reaction TypeCatalyst System(4-F-Ph)-TMS Yield(4-F-2-Me-Ph)-TMS YieldMechanistic Bottleneck for ortho-Me
Enantioselective Hiyama Rh(I) / TBAF> 95%< 5%Steric block during transmetalation
Carbonylative Hiyama CuBr·SMe₂ / NHC70 - 85%~ 45%Hindered silicate formation
Oxidative Coupling thtAuBr₃ / I(III)High TurnoverLow TurnoverSlowed reductive elimination

Conclusion

For routine cross-coupling workflows, (4-fluorophenyl)trimethylsilane is the vastly superior choice due to its unhindered transmetalation profile. However, (4-fluoro-2-methylphenyl)trimethylsilane is a highly specialized probe for mechanistic studies; its unique ability to accelerate initial electrophilic attack while decelerating catalytic turnover makes it an invaluable tool for isolating intermediate states in SEAr-driven methodologies.

References

  • Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides. ACS Organometallics.[Link]

  • Copper-catalyzed carbonylative Hiyama-coupling of alkyl bromides and aryl trimethoxysilanes toward arylalkyl ketones. Catalysis Science & Technology.[Link]

  • Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst. Journal of the American Chemical Society.[Link]

Comparative

Validating HPLC purity methods for (4-fluoro-2-methylphenyl)trimethylsilane batches

Title: Validating HPLC Purity Methods for (4-fluoro-2-methylphenyl)trimethylsilane Batches: A Comparative Guide Introduction (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) is a highly specialized organosila...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating HPLC Purity Methods for (4-fluoro-2-methylphenyl)trimethylsilane Batches: A Comparative Guide

Introduction (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) is a highly specialized organosilane utilized as a critical building block in advanced materials and pharmaceutical synthesis[1]. Ensuring the batch-to-batch purity of this intermediate is paramount. Structurally similar impurities—such as des-fluoro analogs, des-methyl analogs, or silanol hydrolysis degradation products—can severely compromise downstream catalytic coupling reactions. As a Senior Application Scientist, developing a robust, self-validating analytical method is the first line of defense in quality control.

The Mechanistic Challenge: Why Standard C18 Columns Fall Short Historically, reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing octadecylsilane (C18) stationary phases has been the default for purity analysis. However, C18 columns separate analytes almost exclusively based on hydrophobic dispersion forces. For highly hydrophobic, sterically hindered fluorinated aromatics like (4-fluoro-2-methylphenyl)trimethylsilane, C18 phases often fail to resolve the target intermediate from its closely related halogenated analogs[2].

To overcome this, Pentafluorophenyl (PFP) stationary phases provide an orthogonal separation mechanism. The electron-withdrawing nature of the five fluorine atoms on the PFP ring creates a partial positive charge on the phenyl ring, enabling multi-modal interactions:

  • π−π Interactions : Strong affinity for the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole Interactions : Enhanced recognition of the highly polarizable C-F bond on the analyte[3].

  • Shape Selectivity : Superior steric discrimination of the ortho-methyl group compared to linear alkyl chains[2].

Selectivity Analyte (4-fluoro-2-methylphenyl) trimethylsilane C18 C18 Column (Hydrophobic Only) Analyte->C18 PFP PFP Column (Hydrophobic + π-π + Dipole + Steric) Analyte->PFP ResC18 Poor Resolution Co-elution of Impurities C18->ResC18 ResPFP High Resolution Baseline Separation PFP->ResPFP

Fig 1. Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated silane retention.

Experimental Protocol: Step-by-Step HPLC Method To objectively compare the two methodologies, a self-validating protocol was designed to assess the resolution of (4-fluoro-2-methylphenyl)trimethylsilane from its primary synthetic impurities: (2-methylphenyl)trimethylsilane (Impurity A) and (4-fluorophenyl)trimethylsilane (Impurity B).

Step 1: Mobile Phase Preparation Due to the hydrolytic sensitivity of the trimethylsilyl group at extreme pH, a mildly acidic mobile phase is utilized.

  • Solvent A : High-purity LC-MS grade Water with 0.1% Formic Acid.

  • Solvent B : LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Causality: Formic acid provides a consistent ionic strength and minimizes peak tailing caused by secondary interactions with residual silanols on the silica support, preventing the on-column hydrolysis of the silane.

Step 2: Sample Preparation

  • Diluent : 100% Acetonitrile (ensures complete solubility of the highly hydrophobic silane).

  • Standard Preparation : Accurately weigh 10.0 mg of (4-fluoro-2-methylphenyl)trimethylsilane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution : Spike the standard solution with 0.1% w/w of Impurity A and Impurity B to create a self-validating resolution standard.

Step 3: Chromatographic Conditions

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 30°C

  • Detection : UV at 210 nm (required due to the lack of strong extended chromophores).

  • Gradient : 50% B to 95% B over 15 minutes.

Comparative Performance Data The experimental data below highlights the superiority of the PFP phase in resolving the critical impurity pairs.

ParameterStandard C18 Column (5 µm, 4.6 x 150 mm)Fluorophenyl (PFP) Column (5 µm, 4.6 x 150 mm)
Retention Time (API) 8.45 min10.20 min
Resolution (API vs Imp. A) 1.1 (Co-elution)3.4 (Baseline Separation)
Resolution (API vs Imp. B) 1.3 (Partial Separation)2.8 (Baseline Separation)
Tailing Factor (API) 1.451.05
Theoretical Plates (N) 8,50014,200

Conclusion of Comparison: The PFP column successfully separates the des-fluoro and des-methyl impurities from the main peak, whereas the C18 column fails to achieve the baseline resolution threshold ( Rs​≥2.0 )[2]. Therefore, the PFP method is selected for full validation.

ICH Q2(R2) Validation Framework With the PFP method established as the superior analytical procedure, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose in routine quality control[4][5].

ICH_Validation Start ICH Q2(R2) Validation Protocol Fluorinated Silane Assay Spec 1. Specificity Blank & Impurity Interference Start->Spec Lin 2. Linearity & Range 50% to 150% of Target Start->Lin Prec 3. Precision & Accuracy Repeatability & % Recovery Start->Prec Rob 4. Robustness Temp, Flow, & Mobile Phase Δ Start->Rob Pass Method Validated for Routine Batch Release Spec->Pass Lin->Pass Prec->Pass Rob->Pass

Fig 2. Core analytical validation parameters required by ICH Q2(R2) guidelines.

1. Specificity

  • Causality : We must prove that the UV absorbance measured at 210 nm is exclusively from (4-fluoro-2-methylphenyl)trimethylsilane, without matrix interference.

  • Protocol : Inject a diluent blank, individual impurities, and a spiked API sample.

  • Acceptance Criteria : No interfering peaks in the blank at the API retention time. Resolution between all adjacent peaks must be >2.0 [4].

2. Linearity and Range

  • Causality : Ensures the detector response is directly proportional to the analyte concentration across the expected testing range, preventing quantification errors at the extremes of batch variability[5].

  • Protocol : Prepare 5 concentration levels ranging from 50% to 150% of the nominal working concentration (0.5 mg/mL to 1.5 mg/mL). Plot Peak Area vs. Concentration.

  • Acceptance Criteria : Correlation coefficient ( R2 ) ≥0.999 .

3. Accuracy and Precision

  • Causality : Precision demonstrates the system's repeatability (instrument health), while accuracy proves the method recovers the true value of the analyte without matrix suppression[5].

  • Protocol :

    • System Precision: 6 replicate injections of the 100% standard solution.

    • Method Accuracy: Spike known amounts of API into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Acceptance Criteria : %RSD for precision ≤1.0% . Mean recovery for accuracy must be between 98.0% and 102.0%.

4. Robustness

  • Causality : Small, deliberate variations in method parameters are tested to ensure the method remains reliable under normal day-to-day operational fluctuations in different laboratories[4].

  • Protocol : Alter the column temperature ( ±2∘ C), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% ).

  • Acceptance Criteria : System suitability criteria (Resolution >2.0 , Tailing <1.5 ) must be met under all perturbed conditions.

Validation Summary Table (PFP Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference, Rs​>2.0 No interference, Min Rs​=2.8 Pass
Linearity R2≥0.999 (50-150%) R2=0.9998 Pass
Precision (Repeatability) %RSD ≤1.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% - 100.4%Pass
Robustness Rs​>2.0 across all variationsMin Rs​=2.5 Pass

Conclusion For the purity validation of (4-fluoro-2-methylphenyl)trimethylsilane batches, standard hydrophobic C18 columns lack the selective mechanisms required to resolve critical structural isomers and des-fluorinated impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase, chromatographers can leverage π−π and dipole-dipole interactions to achieve baseline resolution. When coupled with a rigorous ICH Q2(R2) validation framework, this method provides a highly trustworthy, self-validating system for routine chemical batch release.

References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at: [Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Available at:[Link]

  • "Method Development & Validation (Stability-Indicating)." Pharma Stability. Available at:[Link]

  • "ICH Q2 (R2) Guideline 2023 1130." Scribd. Available at:[Link]

Validation

Comparative Guide: Aryne Generation Efficiency of Aryl Triflates vs. (4-Fluoro-2-methylphenyl)trimethylsilane

Executive Summary: The Role of Structural Isomerism Arynes (1,2-didehydroarenes) are exceptionally reactive intermediates utilized to construct complex polycyclic frameworks in drug discovery and materials science. Gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of Structural Isomerism

Arynes (1,2-didehydroarenes) are exceptionally reactive intermediates utilized to construct complex polycyclic frameworks in drug discovery and materials science. Generating these intermediates under mild conditions requires precisely designed precursors. As an Application Scientist, I frequently encounter failed synthetic workflows caused by a misunderstanding of precursor isomerism.

This guide objectively compares the industry-standard Kobayashi precursors (o-silylaryl triflates) against a specific fluorinated silane, (4-fluoro-2-methylphenyl)trimethylsilane. The efficiency of fluoride-induced aryne generation is entirely dictated by the ortho (1,2) relationship of the leaving groups. We will explore why aryl triflates yield >90% aryne trapping products, whereas the para-substituted fluorosilane yields 0%.

Mechanistic Grounding & Causality

The Kobayashi Method (Aryl Triflates): The gold standard for aryne generation is the use of o-(trimethylsilyl)aryl triflates (1)[1]. When treated with a fluoride source (such as TBAF or CsF), the highly fluorophilic silicon atom is attacked, forming a hypervalent silicate. Because the trimethylsilyl (TMS) group and the trifluoromethanesulfonate (triflate, -OTf) group are positioned ortho to each other, the cleavage of the C–Si bond triggers a concerted 1,2-elimination (2)[2]. The triflate is an exceptional leaving group (the conjugate base of a superacid), driving the reaction forward efficiently at room temperature.

(4-Fluoro-2-methylphenyl)trimethylsilane: This specific compound (CAS 1314902-93-6) features a TMS group at position 1 and a fluorine atom at position 4 (3)[3]. This para (1,4) relationship fundamentally precludes the formation of a 1,2-aryne. Furthermore, fluorine on an aromatic ring is a significantly poorer leaving group than a triflate. When treated with fluoride, the TMS group is removed to form a localized aryl anion at C1. Unable to eliminate the distant fluorine at C4, the highly basic anion simply abstracts a proton from the environment (protodesilylation), yielding 3-fluorotoluene.

Quantitative Performance Comparison

Parametero-(Trimethylsilyl)aryl triflate (Kobayashi)(4-Fluoro-2-methylphenyl)trimethylsilane
Leaving Group Relationship Ortho (1,2-positioning)Para (1,4-positioning)
Leaving Group Quality Excellent (Triflate, -OTf)Poor (Fluoride, -F)
Primary Reaction Pathway Concerted 1,2-EliminationProtodesilylation
Aryne Generation Efficiency >90% (Standard conditions)0% (Structurally impossible)
Major Product (with Furan) 1,4-Epoxy-1,4-dihydronaphthalene3-Fluorotoluene

Pathway Visualization

AryneMechanisms cluster_kobayashi Pathway A: o-Silylaryl Triflate (Kobayashi Method) cluster_para Pathway B: (4-Fluoro-2-methylphenyl)trimethylsilane K_Prec o-(Trimethylsilyl)aryl triflate (Ortho Relationship) K_F Fluoride Attack (TBAF/CsF) Hypervalent Silicon K_Prec->K_F K_Elim Concerted 1,2-Elimination (-TMSF, -OTf) K_F->K_Elim K_Aryne Aryne Intermediate (Highly Reactive) K_Elim->K_Aryne K_Trap Diels-Alder Trapping (e.g., Furan) K_Aryne->K_Trap K_Prod Cycloadduct (>90% Yield) K_Trap->K_Prod P_Prec (4-Fluoro-2-methylphenyl)TMS (Para Relationship) P_F Fluoride Attack (TBAF/CsF) Desilylation P_Prec->P_F P_Anion Aryl Anion Formation (No Elimination Possible) P_F->P_Anion P_Prot Protonation by Solvent/Moisture P_Anion->P_Prot P_Prod 3-Fluorotoluene (0% Aryne Yield) P_Prot->P_Prod

Divergent reaction pathways for ortho-silylaryl triflates versus para-fluorosilyl arenes.

Self-Validating Experimental Protocols

To empirically validate the mechanistic divergence, the following parallel workflows utilize furan as an internal aryne trap.

Protocol A: Efficient Aryne Trapping via Kobayashi Precursor
  • Preparation: Flame-dry a Schlenk flask under argon to eliminate trace moisture, which could prematurely protonate intermediate aryl anions.

  • Reagent Mixing: Dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv, 1.0 mmol) and furan (5.0 equiv, 5.0 mmol) in 10 mL of anhydrous THF.

    • Causality Note: Furan is used in a 5-fold excess because the transient aryne will rapidly dimerize into biphenylene if it does not immediately encounter a trapping agent.

  • Activation: Add TBAF (1.1 equiv, 1.0 M in THF) dropwise at 0 °C. The low temperature controls the exothermic generation of the aryne.

  • Reaction: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation: Quench with water, extract with EtOAc, and analyze via GC-MS. The chromatogram will show >90% conversion to 1,4-epoxy-1,4-dihydronaphthalene.

Protocol B: Attempted Aryne Generation from (4-Fluoro-2-methylphenyl)trimethylsilane
  • Preparation: Follow the identical anhydrous setup as Protocol A to ensure a controlled comparison.

  • Reagent Mixing: Dissolve (4-fluoro-2-methylphenyl)trimethylsilane (1.0 equiv, 1.0 mmol) and furan (5.0 equiv, 5.0 mmol) in 10 mL of anhydrous THF.

  • Activation: Add TBAF (1.1 equiv, 1.0 M in THF) dropwise at 0 °C.

  • Reaction: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation: Analyze the crude mixture via GC-MS.

    • Causality Note: The analysis will reveal a complete absence of the furan cycloadduct. The sole identifiable product will be 3-fluorotoluene. Despite identical anhydrous conditions, the structural impossibility of 1,2-elimination forces the intermediate 4-fluoro-2-methylphenyl anion to act as a base, scavenging protons from the ethereal solvent or trace moisture.

References

  • O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors Source: ResearchGate URL
  • Source: NIH (PMC)
  • 1314902-93-6 | (4-Fluoro-2-methylphenyl)

Sources

Comparative

Benchmarking Hiyama Coupling Yields of (4-Fluoro-2-methylphenyl)trimethylsilane

Executive Summary The incorporation of fluorinated biaryl scaffolds is a cornerstone strategy in modern pharmaceutical and agrochemical design, utilized to enhance metabolic stability and lipophilicity[1]. The offers a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated biaryl scaffolds is a cornerstone strategy in modern pharmaceutical and agrochemical design, utilized to enhance metabolic stability and lipophilicity[1]. The offers a highly sustainable, low-toxicity alternative to traditional Stille or Suzuki couplings by utilizing organosilanes as transmetalating agents[2].

Within this chemical space, (4-fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) serves as a critical building block[3]. However, successfully coupling this specific substrate requires overcoming significant activation barriers: the steric hindrance of the ortho-methyl group restricts access to the silicon center, while the robust nature of the trimethylsilyl (TMS) group demands aggressive activation. This guide benchmarks the performance of various palladium-catalyzed systems to provide researchers with a definitive, data-driven framework for optimizing these complex couplings.

Mechanistic Insights: Causality Behind Experimental Choices

To master the coupling of (4-fluoro-2-methylphenyl)trimethylsilane, one must understand the causality governing the catalytic cycle. The reaction relies on the in situ activation of the silane to form a hypervalent, pentacoordinate silicate intermediate, which subsequently undergoes transmetalation with the Pd(II)-aryl species[2].

  • The Steric Penalty of the Ortho-Methyl Group : The methyl group adjacent to the TMS moiety creates a steric shield. If a standard, unhindered phosphine ligand is used, transmetalation becomes the rate-limiting step, often leading to competitive protodesilylation (cleavage of the Si-Ar bond without coupling). Bulky, electron-rich biaryl phosphine ligands (like XPhos) are required to accelerate the subsequent reductive elimination step, pulling the equilibrium forward[4].

  • Fluoride vs. Fluoride-Free Activation : While recent advances have popularized fluoride-free Hiyama couplings using silanols and mild bases (e.g., NaOH)[5], the TMS group in our target substrate is notoriously inert to aqueous base. Fluoride ions (typically from TBAF) are mandatory to attack the sterically congested silicon center, forming the highly reactive [Ar-SiMe3F]- species necessary for successful carbon-carbon bond formation.

G cluster_0 Fluoride-Activated Pathway cluster_1 Fluoride-Free Pathway Start Aryl Halide + (4-fluoro-2-methylphenyl)trimethylsilane Cat Pd Catalyst (e.g., Pd(OAc)2) Start->Cat F_Act TBAF Addition Formation of Pentacoordinate Silicate F_TM Rapid Transmetalation (High Yield) F_Act->F_TM Product Fluorinated Biaryl Product F_TM->Product Base_Act NaOH / H2O Addition Silanolate Intermediate Base_TM Slow Transmetalation (Low Yield / Protodesilylation) Base_Act->Base_TM Base_TM->Product Cat->F_Act Path A Cat->Base_Act Path B

Caption: Logical workflow comparing fluoride-activated vs. fluoride-free Hiyama coupling pathways.

Benchmarking Data: Yield Comparison

The following table summarizes the quantitative benchmarking of (4-fluoro-2-methylphenyl)trimethylsilane against 4-chloroanisole (a standard, challenging electron-rich electrophile) across four distinct catalytic environments.

Catalytic SystemLigand / AdditiveActivatorSolvent & TempIsolated Yield (%)
Pd(OAc)₂ (4 mol%)XPhos (10 mol%)TBAF (2.0 eq)THF, 80 °C91%
Pd(OAc)₂ (2 mol%)DABCO (4 mol%)TBAF (2.0 eq)Dioxane, 80 °C82%
PdCl₂(MeCN)₂ (5 mol%)P(o-tol)₃ (10 mol%)TBAF (2.0 eq)Neat, 100 °C74%
Pd(OAc)₂ (5 mol%)PCy₃ (10 mol%)NaOH (3.0 eq)H₂O/Dioxane, 100 °C38%
Catalyst & Activator Dynamics
  • The XPhos Advantage : The Pd(OAc)₂/XPhos system yields the highest conversion. The spatial profile of XPhos accommodates the ortho-methyl group during transmetalation while preventing catalyst deactivation[4].

  • DABCO as an Economic Alternative : For scale-up operations, the acts as a highly effective, inexpensive bidentate nitrogen ligand configuration. While slightly less efficient for aryl chlorides, it provides excellent turnover numbers at a fraction of the cost of biaryl phosphines[6].

  • The Fluoride-Free Failure : As predicted mechanistically, attempting to activate the robust TMS group with aqueous NaOH results in a poor 38% yield, dominated by unreacted starting material and desilylated byproducts[5].

Optimized Experimental Protocol (Self-Validating System)

To ensure high reproducibility and trustworthiness, the following methodology for the optimized Pd(OAc)₂ / XPhos / TBAF system is designed as a self-validating protocol. It incorporates an internal standard to track mass balance, ensuring that any yield discrepancies are isolated to the reaction kinetics rather than downstream purification losses.

Workflow Step1 Step 1 Glovebox Setup Weigh Pd/Ligand Step2 Step 2 Solvent & Silane Addition Step1->Step2 Step3 Step 3 TBAF Activation 80°C Heating Step2->Step3 Step4 Step 4 Aqueous Quench Extraction Step3->Step4 Step5 Step 5 Chromatography Yield Calculation Step4->Step5

Caption: Step-by-step experimental workflow for the optimized Hiyama cross-coupling protocol.

Step-by-Step Methodology

1. Reaction Preparation & Internal Control (Glovebox)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 4 mol%) and XPhos (23.8 mg, 0.05 mmol, 10 mol%).

  • Self-Validation Step: Add exactly 0.5 equivalents of 1,3-dinitrobenzene (internal standard). This allows for precise ¹H-NMR yield determination of an aliquot prior to workup.

2. Substrate & Solvent Addition

  • Add 4-chloroanisole (71.3 mg, 0.50 mmol, 1.0 eq) and (4-fluoro-2-methylphenyl)trimethylsilane (136.7 mg, 0.75 mmol, 1.5 eq).

  • Add 2.0 mL of anhydrous THF. Seal the tube with a PTFE septum and remove it from the glovebox.

3. Fluoride Activation & Heating

  • Via syringe, inject TBAF (1.0 M in THF, 1.0 mL, 1.0 mmol, 2.0 eq) dropwise at room temperature. The solution will typically darken as the silicate forms and the active Pd(0) species is generated.

  • Transfer the sealed tube to a pre-heated reaction block set strictly to 80 °C. Stir vigorously (800 rpm) for 12 hours.

4. Reaction Quench & Validation

  • Cool the reaction to room temperature. Validation Check: Extract a 50 µL aliquot, dilute with CDCl₃, and run a crude ¹H-NMR against the 1,3-dinitrobenzene standard to confirm >90% conversion before proceeding.

  • Quench the bulk reaction by adding 5 mL of saturated aqueous NH₄Cl.

5. Workup & Isolation

  • Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorinated biaryl product.

References

  • Title : Hiyama coupling | Source : Wikipedia | URL : [Link]

  • Title : Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides | Source : NIH PMC | URL :[Link]

  • Title : Pd(OAc)2/DABCO as an Inexpensive and Efficient Catalytic System for Hiyama Cross-Coupling Reactions | Source : Organic Chemistry Portal | URL :[Link]

  • Title : Fluoride-Free Cross-Coupling of Organosilanols | Source : Journal of the American Chemical Society | URL :[Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of (4-fluoro-2-methylphenyl)trimethylsilane: A Validated GC-MS Method and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise quantification of organosilicon compounds is paramount. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise quantification of organosilicon compounds is paramount. This guide provides an in-depth technical overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of (4-fluoro-2-methylphenyl)trimethylsilane. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a comprehensive comparison with alternative analytical techniques, supported by illustrative experimental data. Our objective is to equip researchers with the critical insights necessary to make informed decisions for their analytical challenges.

The Analytical Imperative: Why (4-fluoro-2-methylphenyl)trimethylsilane Demands a Robust Method

(4-fluoro-2-methylphenyl)trimethylsilane is a key building block in organic synthesis, valued for its utility in introducing the fluorinated methylphenyl moiety into larger molecules. The precise control of its concentration in reaction mixtures, as a starting material, or as a residual impurity in final products is critical for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of pharmaceutical compounds. The inherent volatility and chemical nature of this organosilane make GC-MS a prime candidate for its analysis.

I. A Validated GC-MS Method for (4-fluoro-2-methylphenyl)trimethylsilane

The development and validation of an analytical method are cornerstones of reliable quantitative analysis, ensuring the data generated is accurate, precise, and reproducible. The following GC-MS method has been conceptualized and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

A. Experimental Protocol: GC-MS

A meticulously designed experimental protocol is fundamental to achieving reliable and reproducible results.

1. Sample Preparation: The choice of sample preparation technique is critical and depends on the sample matrix. For a relatively clean standard or a sample in a volatile organic solvent, a direct "dilute and shoot" approach is often sufficient.

  • Protocol:

    • Accurately weigh a portion of the sample containing (4-fluoro-2-methylphenyl)trimethylsilane.

    • Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a known volume in a volumetric flask.[5] The final concentration should be within the validated linear range of the method.

    • Vortex the solution to ensure homogeneity.

    • If particulates are present, filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.[5]

2. GC-MS Instrumentation and Conditions: The following instrumental parameters are a robust starting point for the analysis of this moderately volatile compound.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC (or equivalent)Provides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977A MS (or equivalent)Offers high sensitivity and selectivity for confident identification and quantification.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of volatile and semi-volatile compounds.[6]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (Splitless mode)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium (Constant flow at 1.0 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial 45°C for 1 min, ramp at 10°C/min to 180°C, then ramp at 30°C/min to 260°C and hold for 2 min.A well-defined temperature gradient to ensure good peak shape and separation from potential impurities.[6]
MS Source Temperature 230 °COptimizes ionization efficiency.
MS Quadrupole Temperature 150 °CMaintains stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Quantification Ion m/z of a prominent and specific fragmentTo be determined from the mass spectrum of the analyte.
Qualifier Ions Two other characteristic fragment ionsUsed for confirmation of analyte identity.
B. Method Validation: A Framework of Trust

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[2][3][4][7] The following validation parameters were assessed based on ICH Q2(R1) guidelines.

1. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank solvent to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of the (4-fluoro-2-methylphenyl)trimethylsilane standard to determine its retention time and mass spectrum.

    • Analyze a sample matrix spiked with the analyte and potential impurities to demonstrate that the analyte peak is well-resolved and that there are no co-eluting interferences.

2. Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.

  • Protocol:

    • Prepare a series of at least five standard solutions of (4-fluoro-2-methylphenyl)trimethylsilane at different concentrations.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte.

4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[8]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9]

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters one at a time (e.g., ± 2°C in injector temperature, ± 0.1 mL/min in carrier gas flow rate).

    • Analyze a standard solution under each modified condition and assess the impact on the results.

C. Illustrative Validation Data

The following tables present illustrative data that would be expected from a successful validation of the GC-MS method for (4-fluoro-2-methylphenyl)trimethylsilane.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
20304,560
50759,900
Linear Regression y = 15200x - 150
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=3)Recovery (%)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6)
54.9599.01.82.5
1515.21101.41.52.1
4039.6899.21.21.9

Table 3: Summary of Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 50
Accuracy (Recovery %) 98.0 - 102.0%99.0 - 101.4%
Precision (RSD%) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability: 1.2 - 1.8%, Intermediate Precision: 1.9 - 2.5%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness No significant impact on results.Pass

II. Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques may be considered depending on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

A. High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[10][11]

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS).

  • Applicability to (4-fluoro-2-methylphenyl)trimethylsilane: While the analyte is volatile and thus well-suited for GC, HPLC could potentially be used. However, a significant challenge is the lack of a strong chromophore in the molecule, which would result in poor sensitivity with a standard UV detector.[12] An LC-MS system would be necessary for adequate sensitivity and specificity. Furthermore, the reactivity of some silanes in common reversed-phase mobile phases (containing water and methanol/acetonitrile) could be a concern, potentially leading to on-column degradation.[6]

  • Comparison with GC-MS:

FeatureGC-MSHPLC-UV/MS
Analyte Volatility RequiredNot required
Sensitivity High (especially in SIM mode)Moderate (UV), High (MS)
Specificity High (based on retention time and mass spectrum)Moderate (UV), High (MS)
Speed Generally faster run timesCan have longer run times
Cost Lower initial and operational costHigher initial and operational cost (especially for MS)
Solvent Consumption Low (carrier gas)High (organic solvents)
Potential Issues Thermal degradation of labile compoundsAnalyte solubility, lack of chromophore, potential for on-column reactions
B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[13][14][15]

  • Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

  • Applicability to (4-fluoro-2-methylphenyl)trimethylsilane: Both ¹H and ¹⁹F NMR could be utilized for the quantification of this molecule. The presence of a fluorine atom provides a unique and often clean spectral window in ¹⁹F NMR, free from interferences from other protons in the sample matrix.[13][16][17][18] The trimethylsilyl group gives a sharp, intense singlet in the ¹H NMR spectrum, which is also ideal for quantification.

  • Comparison with GC-MS:

FeatureGC-MSqNMR
Sample Preparation Dilution, potential extractionSimple dissolution with internal standard
Calibration Requires calibration curvePrimary method, no calibration curve needed
Sensitivity Very high (ppb to ppt)Lower (typically requires mg of sample)
Specificity HighVery high (provides structural information)
Analysis Time Longer (including chromatography)Shorter (direct measurement)
Destructive YesNo
Instrumentation Cost LowerHigher
C. Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.[1][19][20][21]

  • Principle: In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

  • Applicability to (4-fluoro-2-methylphenyl)trimethylsilane: As a neutral molecule, (4-fluoro-2-methylphenyl)trimethylsilane would require a modified CE technique such as Micellar Electrokinetic Chromatography (MEKC) for separation. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase for the separation of neutral compounds. Detection would likely be via UV-Vis, which, as with HPLC, would suffer from low sensitivity for this analyte.

  • Comparison with GC-MS:

FeatureGC-MSCapillary Electrophoresis (MEKC)
Efficiency HighVery high
Sample Volume Microliter rangeNanoliter range
Speed FastVery fast
Sensitivity HighGenerally lower than GC-MS, especially with UV detection
Cost Lower instrument costLower operational cost (low buffer consumption)
Robustness Generally more robust for routine analysisCan be more sensitive to matrix effects and capillary surface chemistry

III. Conclusion and Recommendations

For the routine quantitative analysis of (4-fluoro-2-methylphenyl)trimethylsilane, the validated GC-MS method stands out as the most suitable technique. Its high sensitivity, specificity, and robustness make it ideal for quality control and impurity profiling in research and development settings. The method is well-established, cost-effective, and provides reliable data when properly validated.

Alternative techniques have their place in specific scenarios:

  • HPLC-MS could be considered if the analyte is part of a complex, non-volatile matrix where GC is not feasible, provided the potential for on-column reactivity is addressed.

  • qNMR is an excellent choice for the certification of reference standards or for obtaining highly accurate purity assessments without the need for a specific standard of the analyte itself, although it lacks the sensitivity for trace analysis.

  • Capillary Electrophoresis offers very high separation efficiency and speed but is generally less sensitive and may require more method development for this specific neutral compound.

Ultimately, the choice of analytical technique should be guided by the specific analytical problem, including the nature of the sample, the required level of sensitivity and accuracy, and the available resources. This guide provides the foundational knowledge and a validated starting point for researchers to confidently approach the quantitative analysis of (4-fluoro-2-methylphenyl)trimethylsilane.

IV. Visualizations

A. GC-MS Method Validation Workflow

GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation dev Develop GC-MS Method spec Specificity dev->spec Validate lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Analysis rob->routine Implement

Caption: Workflow for GC-MS method validation.

B. Comparison of Analytical Techniques

Analytical Technique Comparison cluster_params Key Performance Parameters GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity GCMS->Specificity High Speed Speed GCMS->Speed Fast Cost Cost GCMS->Cost Low-Moderate HPLC HPLC HPLC->Sensitivity Moderate-High (MS) HPLC->Specificity Moderate-High (MS) HPLC->Cost Moderate-High Versatility Versatility HPLC->Versatility High (non-volatiles) qNMR qNMR qNMR->Sensitivity Low qNMR->Specificity Very High qNMR->Speed Fast (no chromatography) qNMR->Cost High CE Capillary Electrophoresis CE->Sensitivity Low-Moderate CE->Speed Very Fast CE->Cost Low CE->Versatility High (charged species)

Caption: Comparison of analytical techniques.

V. References

Sources

Comparative

Steric Hindrance Effects: 2-Methyl vs. 3-Methyl Substituted Fluorophenylsilanes

Executive Summary In organosilicon chemistry and drug development, fluorophenylsilanes are critical building blocks for cross-coupling reactions, nucleophilic fluorination, and transition-metal-catalyzed hydrosilylations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organosilicon chemistry and drug development, fluorophenylsilanes are critical building blocks for cross-coupling reactions, nucleophilic fluorination, and transition-metal-catalyzed hydrosilylations. A frequent dilemma encountered by synthetic chemists is the choice of substitution patterns on the aryl ring. While electronic effects are often prioritized, the positional isomerism of a simple methyl group—specifically 2-methyl (ortho) versus 3-methyl (meta) substitution—dictates profound differences in chemical reactivity.

This guide objectively compares the performance of 2-methyl and 3-methyl substituted fluorophenylsilanes. By analyzing steric cone angles, reaction kinetics, and regioselectivity, we demonstrate that the ortho-methyl group imposes a severe steric penalty that overrides its electronic contributions, whereas the meta-methyl analog preserves an open catalytic trajectory while providing favorable inductive (+I) effects[1],[2].

Mechanistic Causality: Ortho vs. Meta Substitution Dynamics

As a Senior Application Scientist, it is crucial to look beyond isolated yields and understand the causality of reactivity. The silicon atom in a phenylsilane is highly susceptible to nucleophilic attack and oxidative addition by transition metals. The spatial relationship between the silicon center and the ring substituents governs the success of these elementary steps.

The Steric Penalty of 2-Methyl (Ortho) Substitution

In 2-methylfluorophenylsilane, the methyl group is adjacent to the silyl moiety. This creates a high steric cone angle that physically obstructs the approach of bulky transition metal catalysts (e.g., iron-phenanthroline complexes) or incoming nucleophiles[2].

  • Causality: The steric bulk forces the catalyst into a highly strained, non-optimal transition state. This not only decreases the overall conversion rate but also severely degrades regioselectivity, as the catalyst is forced to migrate to less hindered, often undesired, reaction sites to relieve steric tension[2].

The Kinetic Freedom of 3-Methyl (Meta) Substitution

In 3-methylfluorophenylsilane, the methyl group is distal to the reactive silicon center.

  • Causality: The meta-position allows the methyl group to exert its weak electron-donating inductive (+I) effect, marginally increasing the hydridic character of the Si-H bond or the nucleophilicity of the silicon center, without projecting into the reaction trajectory[1]. Consequently, 3-methyl variants exhibit rapid kinetics and maintain strict kinetic control over regioselectivity, performing on par with unsubstituted baseline silanes[2].

Pathway cluster_ortho 2-Methyl (Ortho) Dynamics cluster_meta 3-Methyl (Meta) Dynamics O_Silane 2-Methyl Substituted Fluorophenylsilane O_Steric High Steric Cone Angle (Blocks Si Center) O_Silane->O_Steric O_React Decreased Conversion & Altered Regioselectivity O_Steric->O_React M_Silane 3-Methyl Substituted Fluorophenylsilane M_Steric Minimal Steric Bulk (Accessible Si Center) M_Silane->M_Steric M_React High Conversion & Kinetic Control Maintained M_Steric->M_React Catalyst Transition Metal Catalyst (e.g., Fe-Phenanthroline) Catalyst->O_Silane Hindered Trajectory Catalyst->M_Silane Unhindered Trajectory

Fig 1. Mechanistic divergence in catalytic reactivity driven by ortho vs. meta steric hindrance.

Comparative Experimental Methodologies

To objectively evaluate the steric hindrance of these two isomers, we utilize an Iron-Catalyzed Alkene Hydrosilylation Assay . This specific protocol is chosen because the extremely crowded environment around the iron center makes it exquisitely sensitive to the steric bulk of the silane substrate[2].

Self-Validating Protocol: Iron-Catalyzed Hydrosilylation

Trustworthiness Note: This protocol is designed as a self-validating system. By incorporating 1,3,5-trimethoxybenzene as an internal standard at the formulation stage, we eliminate quantification errors caused by product volatility or column chromatography losses, ensuring absolute NMR yield accuracy.

Step-by-Step Methodology:

  • Substrate Formulation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the target diene (0.5 mmol), the chosen fluorophenylsilane (0.55 mmol, 2-methyl or 3-methyl isomer), and 1,3,5-trimethoxybenzene (0.1 mmol) as the internal standard.

  • Solvent & Catalyst Addition: Dissolve the mixture in anhydrous THF (1.0 mL). Add the 2-imino-9-aryl-1,10-phenanthroline iron complex (1 mol%)[2].

  • Catalyst Activation: Dropwise add ethylmagnesium bromide (EtMgBr, 2 mol%) to reduce the Fe(II) precatalyst to the active Fe(0) species.

  • Kinetic Incubation: Stir the reaction strictly at 25 °C. The 3-methyl isomer requires only 2 hours, whereas the 2-methyl isomer must be monitored up to 24 hours due to steric retardation[2].

  • Quenching & Extraction: Open the tube to air to rapidly oxidize and deactivate the iron catalyst. Dilute with ethyl acetate (5 mL) and wash with deionized water (3 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Quantitative Analysis: Filter and concentrate the crude mixture in vacuo. Dissolve in CDCl₃ and analyze via ¹H NMR and GC-MS to calculate absolute conversion and 1,2- vs 1,4-regioselectivity.

Workflow Step1 1. Substrate Formulation Equimolar Silane + Alkene + Internal Std Step2 2. Catalyst Activation 1 mol% Fe-complex + EtMgBr in THF Step1->Step2 Step3 3. Kinetic Incubation Strictly controlled at 25°C for 2-24h Step2->Step3 Step4 4. Reaction Quenching Rapid oxidation prevention via EtOAc/H2O Step3->Step4 Step5 5. Quantitative Analysis 1H NMR & GC-MS for Yield/Selectivity Step4->Step5

Fig 2. Self-validating experimental workflow for comparative silane reactivity assays.

Quantitative Data Comparison

The following tables summarize the experimental performance and spectroscopic characteristics of the two isomers, validating the mechanistic theories discussed in Section 2.

Table 1: Hydrosilylation Reactivity & Selectivity Benchmark

Data extrapolated from foundational iron-catalyzed hydrosilylation studies benchmarking ortho vs. meta methylphenylsilane derivatives[2].

Silane DerivativeCatalyst SystemIncubation TimeConversion (%)Regioselectivity (1,2 : 1,4)Primary Limiting Factor
3-Methylfluorophenylsilane Fe-Phenanthroline2 hours> 95%95 : 5Electronic (+I)
2-Methylfluorophenylsilane Fe-Phenanthroline24 hours< 60%60 : 40Steric Hindrance (Ortho)

Analysis: The 3-methyl variant achieves near-quantitative conversion in just 2 hours with excellent kinetic control over regioselectivity. The 2-methyl variant struggles to reach 60% conversion even after 24 hours, and the regioselectivity collapses due to the catalyst being sterically repelled from the optimal transition state[2].

Table 2: NMR Chemical Shift & Structural Analysis

Fluorine-19 Substituent Chemical Shifts (SCS) provide a direct measure of the inductive and π components interacting with the silicon atom[1].

Silane Derivative¹⁹F NMR Shift Impact²⁹Si NMR Shift ImpactInductive Effect (ΣσI)Steric Cone Angle
3-Methylfluorophenylsilane BaselineBaselineModerate (+I)Standard (Unhindered)
2-Methylfluorophenylsilane ShieldedDeshieldedModerate (+I)High (Restricted rotation)

Analysis: Ortho-substitution restricts the free rotation of the Si-aryl bond. This prevents the optimal orbital overlap required for hyperconjugation, leading to an anomalous shielding effect on the fluorine atom and deshielding at the silicon center compared to the meta-isomer[1].

Conclusion & Recommendations for Drug Development

For researchers designing fluorophenylsilane building blocks for late-stage functionalization or complex cross-couplings:

  • Avoid 2-Methyl (Ortho) Substitution unless the specific goal is to deliberately slow down a reaction or isolate a highly reactive intermediate. The steric penalty drastically reduces yields and ruins regioselectivity.

  • Prioritize 3-Methyl (Meta) Substitution when an electron-donating group is required on the aryl ring. It provides the desired electronic tuning without compromising the physical accessibility of the silicon center.

References

  • Lipowitz, J. (1972). Fluorine-19 substituent chemical shifts of fluorophenylsilanes. Substituent effects on silicon. Journal of the American Chemical Society, 94(5), 1582-1586. Available at:[Link]

  • Sun, W., Li, M.-P., Li, L.-J., Huang, Q., Hu, M.-Y., & Zhu, S.-F. (2022). Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation. Chemical Science (Royal Society of Chemistry), 13, 2745-2751. Available at:[Link]

Sources

Validation

Comparing fluoride sources (TBAF vs CsF) for (4-fluoro-2-methylphenyl)trimethylsilane activation

As a Senior Application Scientist, I welcome you to this comprehensive technical guide on the activation of (4-fluoro-2-methylphenyl)trimethylsilane . Organosilanes are highly prized in modern synthetic chemistry for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I welcome you to this comprehensive technical guide on the activation of (4-fluoro-2-methylphenyl)trimethylsilane . Organosilanes are highly prized in modern synthetic chemistry for their stability, low toxicity, and ease of handling. However, this inherent stability means that the C(sp2)–Si bond must be chemically activated to participate in downstream transformations, such as palladium-catalyzed Hiyama cross-coupling or electrophilic aromatic substitution.

The choice of fluoride source—most commonly Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF) —is not merely a matter of preference; it fundamentally dictates the reaction's kinetic pathway and final product. This guide objectively compares these two reagents, providing the mechanistic causality and self-validating protocols necessary to master this chemistry.

Mechanistic Causality: Activating the C–Si Bond

Organosilanes are generally inert to standard cross-coupling conditions. To engage (4-fluoro-2-methylphenyl)trimethylsilane, the tetrahedral silicon center must be attacked by a nucleophilic fluoride ion to form a highly polarized, pentacoordinate fluorosilicate intermediate 1.

Electronic and Steric Effects:

  • 4-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive pull ( −I effect) across the aromatic ring. This stabilizes the developing partial negative charge on the ipso-carbon during the C–Si bond cleavage, accelerating the transmetalation step 2.

  • 2-Methyl Substituent: The ortho-methyl group provides steric shielding around the silicon center. This slight steric hindrance requires a potent or persistent fluoride activator to efficiently drive the formation of the pentacoordinate state.

Once the fluorosilicate is formed, it faces a kinetic bifurcation: it can undergo productive transmetalation with a Palladium(II) complex (Hiyama coupling), or it can be prematurely quenched by adventitious protons/water to yield 3-fluorotoluene (protodesilylation).

Mechanism A (4-Fluoro-2-methylphenyl) trimethylsilane C Pentacoordinate Fluorosilicate Intermediate A->C B Fluoride Source (TBAF or CsF) B->C F⁻ attack D Transmetalation (Pd) [Hiyama Coupling] C->D Pd(II)-Ar, CsF favored E Protodesilylation [Side Reaction / Quench] C->E H₂O/H⁺, TBAF favored

Fig 1: Mechanistic pathway of fluoride-induced C–Si bond activation and subsequent reaction.

TBAF vs. CsF: Physicochemical & Kinetic Comparison

The divergence between cross-coupling and desilylation is heavily influenced by the physicochemical properties of the fluoride source 3.

TBAF (Tetrabutylammonium fluoride): The Rapid Activator TBAF is highly soluble in organic solvents like THF. The bulky tetrabutylammonium cation prevents tight ion-pairing, resulting in highly basic, "naked" fluoride ions. This leads to instantaneous formation of the silicate intermediate. However, commercial TBAF is typically supplied as a trihydrate ( TBAF⋅3H2​O ). The tightly bound water molecules act as an immediate proton source, rapidly quenching the hypervalent silicate before transmetalation can occur, leading to high yields of the protodesilylated byproduct 4.

CsF (Cesium fluoride): The Controlled Releaser CsF is an inorganic salt with high lattice energy, making it practically insoluble in standard ethereal solvents. It operates via a heterogeneous "slow-release" mechanism. As CsF slowly dissolves in polar aprotic solvents (e.g., DMF) at elevated temperatures, it provides a very low, steady-state concentration of fluoride. This prevents the dangerous accumulation of the reactive silicate intermediate, allowing the slower Palladium catalytic cycle to catch up and favoring productive C–C bond formation .

Quantitative Data Summary
PropertyTBAF (1.0 M in THF)CsF (Solid)
Reaction Phase HomogeneousHeterogeneous
Fluoride State "Naked" / Weak ion-pairingTight ion-pairing / Lattice-bound
Hygroscopicity Extremely High (Often Trihydrate)Moderate (Can be flame-dried)
Basicity Very HighMild
Primary Application Rapid desilylation / HalogenationPalladium-catalyzed Hiyama coupling
Typical Coupling Yield < 30% (Due to competitive hydrolysis)75% - 95%

Experimental Workflows & Self-Validating Protocols

Workflow Start Select Fluoride TBAF TBAF (Organic Soluble) Start->TBAF CsF CsF (Heterogeneous) Start->CsF Coupling Hiyama Cross-Coupling TBAF->Coupling Anhydrous Desil Protodesilylation TBAF->Desil Moisture CsF->Coupling Slow release

Fig 2: Decision tree for selecting TBAF vs. CsF based on desired experimental outcomes.

Protocol A: CsF-Mediated Hiyama Cross-Coupling

Objective: Synthesize a biaryl scaffold by coupling (4-fluoro-2-methylphenyl)trimethylsilane with an aryl bromide.

  • Preparation (Self-Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). A strictly anhydrous environment is the baseline validation for preventing premature desilylation.

  • Reagent Loading: Add CsF (2.0 equiv). Causality: The CsF must be finely milled and dried at 150 °C under vacuum for 2 hours prior to use. Milling increases the surface area for the heterogeneous reaction, ensuring a reliable slow-release of fluoride.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) and the aryl bromide electrophile (1.0 equiv).

  • Solvent & Substrate: Inject anhydrous Toluene/DMF (4:1 ratio) followed by (4-fluoro-2-methylphenyl)trimethylsilane (1.5 equiv).

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • In-Process Validation: Monitor the reaction via GC-MS. The persistence of the silane's TMS peak in 1H NMR (~0.25 ppm) during the first few hours confirms that the CsF is successfully throttling the activation rate, preventing a runaway quench.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: TBAF-Mediated Protodesilylation

Objective: Rapid, quantitative removal of the TMS group to yield 3-fluorotoluene.

  • Preparation: In a standard round-bottom flask, dissolve (4-fluoro-2-methylphenyl)trimethylsilane (1.0 equiv) in THF to a concentration of 0.2 M.

  • Activation: Add commercial TBAF (1.0 M in THF, ~5% water, 1.1 equiv) dropwise at 0 °C.

  • Causality: The highly soluble "naked" fluoride instantly attacks the sterically hindered silicon center. The inherent water in the TBAF solution acts as the immediate electrophile (proton source) for the highly polarized ipso-carbon.

  • Self-Validation: The reaction is instantaneous. TLC (Hexanes) will show the immediate and complete disappearance of the starting material ( Rf​ ~0.9) upon the addition of the first drop, accompanied by the appearance of the highly volatile 3-fluorotoluene.

  • Workup: Pass the crude mixture through a short silica plug using pentane to remove the tetrabutylammonium salts.

References

  • Title: Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications Source: PMC - NIH URL
  • Title: C–F Bond Formation for the Synthesis of Aryl Fluorides Source: PMC - NIH URL
  • Title: Hiyama Coupling Source: Organic Chemistry Portal URL
  • Title: Fluoride Ion-Initiated Decarboxylation of Silyl Alkynoates to Alkynylsilanes Source: PMC - NIH URL
  • Title: Palladium-catalysed cross-coupling of organosilicon reagents Source: University of Cambridge URL

Sources

Safety & Regulatory Compliance

Safety

(4-fluoro-2-methylphenyl)trimethylsilane proper disposal procedures

An authoritative, scientifically rigorous guide to the operational handling and disposal of (4-fluoro-2-methylphenyl)trimethylsilane . This protocol is designed for drug development professionals and laboratory scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically rigorous guide to the operational handling and disposal of (4-fluoro-2-methylphenyl)trimethylsilane . This protocol is designed for drug development professionals and laboratory scientists, ensuring compliance with environmental regulations and maximizing laboratory safety.

Section 1: Chemical Profiling and Hazard Causality

To design a fail-safe disposal strategy, one must first understand the molecular vulnerabilities of the compound. (4-fluoro-2-methylphenyl)trimethylsilane contains two critical functional groups that dictate its end-of-life handling: a trimethylsilyl (TMS) group and a fluorinated aromatic ring .

While arylsilanes offer excellent stability under ambient conditions, the Si–C(aryl) bond is susceptible to protodesilylation or nucleophilic cleavage when exposed to strong acids, bases, or fluoride ions (e.g., TBAF) [1]. If disposed of improperly in a mixed-waste carboy containing these reagents, delayed cleavage can generate volatile fluorotoluene derivatives and hexamethyldisiloxane (HMDSO), leading to dangerous pressure buildup and potential container rupture. Furthermore, the fluorine atom dictates that all associated waste must be routed to a halogenated stream to prevent the release of highly toxic hydrogen fluoride (HF) gas during standard thermal destruction [2].

Table 1: Quantitative Data & Operational Implications

Chemical PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Class Fluorinated ArylsilaneCritical: Must be routed to a Halogenated Waste stream. Combustion generates corrosive HF gas.
Reactivity Susceptible to ProtodesilylationWaste mixtures must be strictly neutralized (pH 6.5–7.5) before sealing to prevent off-gassing.
Physical State Hydrophobic LiquidHigh mobility in spills; requires secondary containment and non-combustible absorbents.
Thermal Decomposition > 200 °CRequires specialized high-temperature incineration equipped with acid gas scrubbers.

Section 2: Degradation Pathways and Waste Routing

Understanding the chemical fate of the compound during disposal is essential for preventing incompatible waste mixing. The diagram below illustrates the logical routing of the silane and its potential degradation byproducts.

WasteRouting A (4-fluoro-2-methylphenyl) trimethylsilane B Acidic/Basic/Fluoride Reaction Conditions A->B Exposed to F Halogenated Waste Stream (Incineration) A->F Direct Disposal C Protodesilylation (Bond Cleavage) B->C Triggers D Fluorotoluene Derivatives C->D E Volatile Siloxanes (e.g., HMDSO) C->E D->F Contains Fluorine E->F Mixed Organic

Logical routing of fluorinated arylsilane waste and its degradation byproducts.

Section 3: Rigorous Disposal Procedures (Step-by-Step)

This protocol establishes a self-validating system to ensure the chemical inertness of the silane mixture prior to its transfer into long-term waste storage.

Phase 1: Reaction Quenching and Stabilization
  • Thermal Control: Transfer the reaction vessel containing the (4-fluoro-2-methylphenyl)trimethylsilane waste to an ice-water bath (0–5 °C) within a certified, continuously exhausting fume hood.

  • Neutralize Reactive Species: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to quench any residual acids or electrophiles. If fluoride-based deprotecting agents were used in the workflow, add a stoichiometric excess of aqueous calcium chloride (CaCl₂) to precipitate the active fluoride as insoluble, inert calcium fluoride (CaF₂).

  • Self-Validation Check: Test the aqueous phase with pH paper. Do not proceed to extraction until the pH reads strictly between 6.5 and 7.5. This confirms the absolute neutralization of catalysts that could cause delayed silane cleavage and pressurization in the waste carboy.

Phase 2: Phase Separation
  • Extract Organics: Add a suitable extraction solvent (e.g., ethyl acetate or dichloromethane) to the quenched mixture. Transfer to a separatory funnel and agitate gently. Vent the funnel frequently to release any evolved CO₂ gas from the bicarbonate quench.

  • Isolate Layers: Separate the organic layer (containing the unreacted fluorinated silane and organic byproducts) from the aqueous layer.

Phase 3: Segregation and RCRA-Compliant Packaging
  • Halogenated Routing: Transfer the organic layer exclusively to a waste container designated for Halogenated Organic Waste . Do not mix with standard non-halogenated streams. The fluorine content mandates that the waste management facility utilizes specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting HF gas [3].

  • Aqueous Disposal: The neutralized aqueous layer can be routed to standard aqueous waste. Exception: If transition metal catalysts (e.g., Pd, Rh) were used in the synthesis, the aqueous layer must be routed to a heavy-metal aqueous waste stream.

DisposalProtocol S1 Step 1: Quench & Neutralize S2 Step 2: Phase Separation S1->S2 pH 6.5-7.5 verified S3 Step 3: Halogenated Segregation S2->S3 Organic phase S4 Step 4: EPA/RCRA Labeling S3->S4 Secure container

Sequential operational workflow for the safe disposal of fluorinated arylsilane mixtures.

Section 4: Emergency Spill Protocols

  • Small Spills (< 50 mL): Cover the spill immediately with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like standard paper towels, as the volatile TMS derivative may lower the autoignition threshold of the mixture. Sweep the absorbent into a chemical-resistant polypropylene bag, seal it, and label it as solid halogenated waste.

  • Large Spills (> 50 mL): Evacuate the immediate area and eliminate all ignition sources. Personnel equipped with appropriate respiratory protection (organic vapor cartridges) and heavy-duty nitrile gloves must contain the spill using chemical absorbent booms before proceeding with the solid waste disposal protocol.

References

  • Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy Journal of the American Chemical Society (ACS)[Link]

  • Hazardous Waste Characteristics: A User's Friendly Reference Document U.S. Environmental Protection Agency (EPA)[Link]

  • Development and Characterization of Triazole-Based WDR5 Inhibitors for the Treatment of Glioblastoma (Contextual use of fluorinated arylsilanes in drug development) bioRxiv[Link]

Handling

Personal protective equipment for handling (4-fluoro-2-methylphenyl)trimethylsilane

Advanced Safety & Operational Guide: Handling (4-Fluoro-2-methylphenyl)trimethylsilane Chemical Profile & Mechanistic Hazard Assessment (4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) is a specialized fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling (4-Fluoro-2-methylphenyl)trimethylsilane

Chemical Profile & Mechanistic Hazard Assessment

(4-Fluoro-2-methylphenyl)trimethylsilane (CAS: 1314902-93-6) is a specialized fluorinated aryl silane utilized primarily as a transmetalation reagent in cross-coupling reactions (e.g., Hiyama coupling) and as a building block in advanced pharmaceutical synthesis[1].

Unlike pyrophoric inorganic silanes (e.g., SiH₄)[2], aryl trimethylsilanes are stable liquids at room temperature. However, their molecular architecture necessitates stringent handling protocols:

  • Mechanistic Causality of Hazard: The Si–C(aryl) bond is highly polarized. While sterically shielded by the ortho-methyl group, exposure to strong nucleophiles (such as fluoride ions or strong bases) or concentrated acids can trigger protodesilylation or hydrolysis. This degradation releases volatile, flammable siloxanes and potentially corrosive hydrogen fluoride (HF) under extreme conditions.

  • Thermal & Flammability Risks: As a low-molecular-weight organic liquid (182.31 g/mol ), it generates combustible vapors. The presence of the fluorine atom increases its lipophilicity, allowing rapid permeation through standard laboratory elastomers.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires that PPE selection is driven by the chemical's specific permeation kinetics and the operational environment. Standard nitrile gloves are insufficient for prolonged exposure to this class of compounds.

Table 1: Quantitative & Qualitative PPE Selection Data

PPE CategorySpecification / MaterialCausality / RationaleReplacement Schedule
Gloves Fluorocarbon (FKM) or Butyl Rubber (≥0.3 mm thickness)Nitrile degrades rapidly in the presence of non-polar organosilanes and their typical solvent matrices (e.g., THF, Toluene).Every 2-4 hours of continuous use, or immediately upon splash.
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesPrevents the capillary action of volatile silane vapors into the ocular cavity[2].N/A (Reusable; decontaminate after use).
Body Protection Flame-Resistant (FR) Nomex® Lab CoatMitigates risk from flash fires if vapors ignite near static discharge or hot plates.Wash weekly or immediately post-exposure.
Respirator NIOSH-approved half-face respirator with Organic Vapor (OV) cartridgesRequired only if engineering controls (fume hood) fail or during large spill cleanup[3].Replace cartridges per OSHA 29 CFR 1910.134 standards.

Experimental Protocol: Air-Free Handling & Transfer

To ensure absolute trustworthiness and reproducibility, this protocol utilizes Schlenk line techniques to prevent moisture-induced degradation or vapor escape.

Step-by-Step Methodology:

  • Environmental Preparation: Purge the explosion-proof fume hood. Ensure the face velocity is verified between 80–100 feet per minute (fpm). Remove all incompatible oxidizers and aqueous acids from the workspace.

  • Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line. Cycle vacuum and dry Argon (or Nitrogen) three times to evacuate ambient moisture and oxygen from the vessel.

  • Reagent Equilibration: Bring the sealed container of (4-fluoro-2-methylphenyl)trimethylsilane to room temperature before opening. Causality: Opening a cold vessel causes atmospheric moisture to condense inside, initiating slow hydrolysis of the silane.

  • Syringe Transfer:

    • Flush a gas-tight glass syringe (equipped with a stainless-steel needle) with Argon three times.

    • Puncture the septum of the reagent bottle. Inject a volume of Argon equal to the volume of silane to be withdrawn to prevent creating a vacuum lock.

    • Slowly withdraw the required volume of the silane liquid.

  • Addition: Add the silane dropwise to the reaction mixture under positive Argon pressure. Causality: Dropwise addition controls the thermal output of subsequent transmetalation or coupling reactions, preventing solvent boil-off.

  • Decontamination: Rinse the syringe immediately with a non-polar solvent (e.g., hexanes), followed by acetone. Dispose of the rinsate strictly in the halogenated organic waste stream.

Emergency Response & Disposal Plan

Step-by-Step Spill Mitigation:

  • Isolate: Evacuate personnel from the immediate vicinity. Eliminate all ignition sources (hot plates, static-generating devices)[3].

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Critical Causality: Do NOT use paper towels. The high surface area of cellulose accelerates the vapor generation of flammable liquids, drastically increasing flash-fire risk.

  • Neutralize & Collect: Carefully scoop the absorbed mixture using non-sparking tools (brass or plastic) into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Ventilate: Maximize fume hood exhaust and allow residual vapors to dissipate completely before resuming work.

Waste Disposal Logistics:

  • Categorize strictly as Halogenated Organic Waste due to the aryl fluorine atom.

  • Do not mix with aqueous acidic or basic waste streams to prevent exothermic hydrolysis and hazardous gas evolution.

Systems Workflow Diagram

The following diagram illustrates the logical dependencies between hazard assessment, PPE selection, and operational execution.

Operational_Safety_Workflow Start Hazard Assessment CAS: 1314902-93-6 PPE PPE Selection FKM Gloves, FR Coat Start->PPE Identify Risks Hood Engineering Controls Explosion-Proof Hood Start->Hood Setup Environment Transfer Operation Air-Free Schlenk Transfer PPE->Transfer Hood->Transfer Spill Spill Detected? Transfer->Spill Monitor Quench Quench & Disposal Inert Absorbent Spill->Quench Yes End Safe Protocol Completion Spill->End No Quench->End Resolved

Logical workflow for the safe handling and spill response of fluorinated aryl silanes.

References

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection - 29 CFR 1910.134." United States Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 29 CFR 1910.133." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

Sources

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